Product packaging for Trijuganone C(Cat. No.:CAS No. 135247-94-8)

Trijuganone C

Número de catálogo: B144172
Número CAS: 135247-94-8
Peso molecular: 340.4 g/mol
Clave InChI: QRDSRFIUTJVJAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Trijuganone C has been reported in Salvia miltiorrhiza, Salvia miltiorrhiza var. miltiorrhiza, and Salvia trijuga with data available.
structure given in first source;  from Salvia trijuga

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O5 B144172 Trijuganone C CAS No. 135247-94-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDSRFIUTJVJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928915
Record name Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135247-94-8
Record name Trijuganone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135247948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Trijuganone C: A Technical Guide to its Discovery, Isolation, and Biological Activity in Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Trijuganone C, a promising bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen). This document is intended for researchers, scientists, and drug development professionals interested in the discovery, isolation, and therapeutic potential of novel natural products.

Introduction

Salvia miltiorrhiza, a perennial plant native to China and Japan, has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] The medicinal properties of its root, known as Danshen, are attributed to a rich diversity of chemical constituents, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid tanshinones.[2][3][4] this compound, a member of the tanshinone family, has emerged as a compound of significant interest due to its potent antiproliferative and pro-apoptotic activities against various cancer cell lines.[5][6]

This guide details the discovery and isolation of this compound from Salvia miltiorrhiza and elucidates its mechanism of action in inducing cancer cell death.

Discovery and Biological Activity of this compound

This compound was identified and isolated from the hexane fraction of Salvia miltiorrhiza root extract.[5] Subsequent investigations into its biological activity revealed its potent antiproliferative effects on human leukemia cells (HL-60, Jurkat, and U937) and colon cancer cells (DLD-1, COLO 205, and Caco-2).[5]

Quantitative Data: Antiproliferative Activity

The efficacy of this compound in inhibiting cancer cell growth is demonstrated by its half-maximal inhibitory concentration (IC50) values, as summarized in the table below.

Cell LineCancer TypeIC50 (μM)
HL-60Human Leukemia< 10
JurkatHuman Leukemia< 10
DLD-1Colon Cancer< 10
COLO 205Colon Cancer< 10
Caco-2Colon Cancer< 10
Data sourced from a study on the antiproliferative activity of this compound.[5]

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of this compound from Salvia miltiorrhiza, based on established protocols for the separation of tanshinones.

Extraction of Crude Tanshinones
  • Plant Material: Dried roots of Salvia miltiorrhiza are ground into a coarse powder.

  • Solvent Extraction: The powdered root material is subjected to extraction with 95% ethanol.

  • Fractionation: The resulting ethanol extract is then partitioned with n-hexane to obtain a hexane-soluble fraction enriched with lipophilic compounds, including tanshinones.[5] The hexane fraction is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is an effective liquid-liquid partition chromatography technique for the separation of natural products.

  • Two-Phase Solvent System: A suitable two-phase solvent system is prepared. A commonly used system for tanshinone separation is composed of n-hexane-ethanol-water. The optimal ratio is determined empirically to achieve a good partition coefficient (K) for the target compounds.

  • HSCCC Operation:

    • The multiplayer-coiled column is first filled with the stationary phase (the upper phase of the solvent system).

    • The apparatus is then rotated at a specific speed (e.g., 800 rpm).

    • The mobile phase (the lower phase of the solvent system) is pumped into the column at a defined flow rate.

    • Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent mixture, is injected.

  • Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV-Vis detector at a specific wavelength (e.g., 280 nm) and collected into fractions. Each fraction is then analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification Salvia_Miltiorrhiza Dried Salvia miltiorrhiza Roots Ethanol_Extraction Ethanol Extraction Salvia_Miltiorrhiza->Ethanol_Extraction Hexane_Fractionation Hexane Fractionation Ethanol_Extraction->Hexane_Fractionation Crude_Extract Crude Hexane Extract Hexane_Fractionation->Crude_Extract HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->HSCCC Fraction_Collection Fraction Collection HSCCC->Fraction_Collection HPLC_Analysis HPLC Analysis Fraction_Collection->HPLC_Analysis Pure_Trijuganone_C Pure this compound HPLC_Analysis->Pure_Trijuganone_C

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells through a mitochondria-mediated pathway involving the activation of caspases.[5]

G cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Trijuganone_C This compound Bid Bid Activation Trijuganone_C->Bid Bax Bax Activation Trijuganone_C->Bax Caspase8 Caspase-8 Activation Trijuganone_C->Caspase8 MMP_Loss Loss of Mitochondrial Membrane Potential Bid->MMP_Loss Bax->MMP_Loss Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Conclusion

This compound, a diterpenoid isolated from Salvia miltiorrhiza, demonstrates significant potential as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines through the activation of the mitochondrial pathway warrants further investigation. The methodologies outlined in this guide provide a framework for the consistent isolation and purification of this compound, enabling further preclinical and clinical research into its therapeutic applications. This document serves as a valuable resource for the scientific community dedicated to the discovery and development of novel, plant-derived pharmaceuticals.

References

Unveiling the Spectroscopic Signature of Trijuganone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trijuganone C, a naturally occurring diterpene isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and insights into its biological activity.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: NMR Spectroscopic Data for this compound

Unfortunately, the detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not publicly available in the reviewed literature. Access to the full experimental section of the primary research article by Uto et al. (2018) would be required to provide this specific data.

Table 2: Mass Spectrometry Data for this compound

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition of a molecule. While the specific HR-MS data for this compound is not detailed in the available abstracts, the isolation from Salvia miltiorrhiza suggests it belongs to the tanshinone family of compounds. For reference, related tanshinones typically exhibit [M+H]⁺ or [M+Na]⁺ adducts in positive ion mode ESI-MS. The exact mass would be instrumental in confirming its molecular formula.

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and spectroscopic analysis of natural products like this compound, based on standard methodologies in the field. The specific parameters for this compound would be detailed in the primary research publication.

Isolation of this compound

A typical isolation procedure for compounds from Salvia miltiorrhiza involves:

  • Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with a series of solvents of increasing polarity, often starting with a nonpolar solvent like hexane, followed by ethyl acetate, and then methanol. This compound, being a diterpene, is likely to be found in the less polar fractions (e.g., hexane or ethyl acetate).

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to isolate the individual compounds. This multi-step process often includes:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed to elucidate the structure:

    • ¹H NMR: To determine the number and types of protons and their splitting patterns.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a high-resolution mass spectrometer.

  • Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for the analysis of natural products.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded. High-resolution analysis provides the accurate mass, which is used to determine the elemental composition.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit significant antiproliferative effects against human leukemia cells.[1] Its mechanism of action involves the induction of apoptosis through the activation of caspases and mitochondrial dysfunction.[1]

Apoptosis Induction Pathway of this compound

The apoptotic pathway initiated by this compound involves both the extrinsic and intrinsic pathways, converging on the activation of executioner caspases. The following diagram illustrates the key steps in this process.

TrijuganoneC_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Activates Mitochondrion Mitochondrion This compound->Mitochondrion Induces Dysfunction Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptosis signaling pathway induced by this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and biological activity of this compound. For definitive quantitative data, researchers are encouraged to consult the primary literature. The information presented here should aid in the further investigation and potential development of this compound as a therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trijuganone C, a naturally occurring diterpenoid of the tanshinone class. It covers its classification, physicochemical properties, and known biological activities, with a focus on its potential as an anticancer agent. This document details the experimental protocols for its isolation and biological evaluation and includes comparative data on related compounds to provide a broader context for research and development.

Diterpenoid Classification and Related Compounds

This compound is a member of the tanshinone family, a group of bioactive abietane-type norditerpenoid quinones isolated from the roots of plants in the Salvia genus, most notably Salvia miltiorrhiza (Danshen) and Salvia trijuga.[1][2] Structurally, this compound has been identified as 15,16-dihydromethyltanshinoate.[2]

Tanshinones are characterized by their furan-dione or quinone structure and are responsible for the reddish color of the source plant's roots.[3] this compound is often isolated alongside other major tanshinones, which serve as important related compounds for comparative studies. These include:

  • Dihydrotanshinone I: A closely related abietane diterpenoid.

  • Cryptotanshinone (CT): One of the most abundant and well-studied tanshinones.

  • Tanshinone I (T1): A potent tanshinone known for its significant anticancer activities.[4]

  • Tanshinone IIA (T2A): The most abundant tanshinone in Danshen, with a wide range of documented pharmacological effects.[1][5]

  • Trijuganone B: Another related diterpenoid found in Salvia species.

Data Presentation: Physicochemical and Biological Activity

Quantitative data for this compound and its related compounds are summarized below for easy comparison. Due to the limited availability of precise, publicly accessible bioactivity data for this compound, values for closely related and extensively studied tanshinones are provided to serve as a benchmark for the compound class.

Table 1: Physicochemical Properties of this compound and Related Tanshinones
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
This compound C₂₀H₂₀O₅356.37Red needle crystal113 - 114
Dihydrotanshinone IC₁₈H₁₄O₃278.30Red powder209 - 211
CryptotanshinoneC₁₉H₂₀O₃296.36Orange-red needle crystal184 - 186
Tanshinone IC₁₉H₁₈O₃294.34Cherry-red needle crystal211 - 213
Tanshinone IIAC₁₉H₁₈O₃294.34Red powder209 - 211

Data compiled from references[1][2][6].

Table 2: Comparative Antiproliferative Activity (IC₅₀ Values) of Tanshinones

This compound has demonstrated significant antiproliferative activities against human leukemia (HL-60, Jurkat, U937) and colon cancer cells (DLD-1, COLO 205, Caco-2), with IC₅₀ values reported to be less than 10 μM.[1] The table below presents specific IC₅₀ values for more extensively studied related tanshinones against various human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (μM)
Dihydrotanshinone IU-2 OSOsteosarcoma3.83 (24h) / 1.99 (48h)
Dihydrotanshinone IHeLaCervical Cancer13.3 (24h) / 8.56 (48h)
Tanshinone IPC-3Prostate Cancer5.8
Tanshinone IDU145Prostate Cancer3.1
Tanshinone ILNCaPProstate Cancer5.2
CryptotanshinonePC-3Prostate Cancer12.3
CryptotanshinoneDU145Prostate Cancer10.5
CryptotanshinoneLNCaPProstate Cancer11.2
Tanshinone IIAPC-3Prostate Cancer10.7
Tanshinone IIADU145Prostate Cancer8.8
Tanshinone IIALNCaPProstate Cancer9.5
Tanshinone IIAMCF-7Breast Cancer~8.5 (0.25 mg/ml)

Data compiled from references[4][7].

Mechanism of Action: Apoptosis Induction

This compound exerts its antiproliferative effects primarily through the induction of apoptosis, mediated by the intrinsic (mitochondrial) pathway.[1] Key events in this signaling cascade include:

  • Activation of Pro-Apoptotic Proteins: this compound treatment leads to the activation of the BH3-only protein Bid and the pro-apoptotic protein Bax.

  • Mitochondrial Dysfunction: Activated Bax translocates to the mitochondria, causing a loss of the mitochondrial membrane potential (ΔΨm).

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.

  • Caspase Activation: In the cytosol, cytochrome c triggers the assembly of the apoptosome and activates initiator caspase-9. This, in turn, activates executioner caspase-3 and initiator caspase-8.

  • Apoptosis Execution: Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to hallmark apoptotic events like DNA fragmentation and chromatin condensation.[1]

TrijuganoneC_Apoptosis_Pathway TrijuganoneC This compound Bid Bid/Bax Activation TrijuganoneC->Bid Casp8 Caspase-8 Activation TrijuganoneC->Casp8 Other pathways? Mito Mitochondrial Membrane Potential Loss Bid->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP DNA_frag DNA Fragmentation & Chromatin Condensation PARP->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound and related tanshinones.

Isolation and Purification of this compound

The following protocol is a representative method for the isolation of tanshinones from the dried roots of Salvia miltiorrhiza.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried Salvia Root Powder extraction Solvent Extraction (e.g., 70% Methanol or Ethanol/Hexane) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration fractionation Liquid-Liquid Partitioning or Crude Fractionation filtration->fractionation Crude Extract hplc Preparative HPLC or Counter-Current Chromatography fractionation->hplc Target Fraction pure_compound Pure this compound hplc->pure_compound

References

An In-depth Technical Guide on the Mechanism of Action of Juglone in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Trijuganone C" did not yield significant results in scientific literature. It is possible that this is a less common name or a misnomer for a related compound. This guide focuses on Juglone (5-hydroxy-1,4-naphthoquinone), a well-researched natural compound with significant anti-cancer properties, which may be the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive technical overview of the molecular mechanisms by which Juglone exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways.

Introduction

Juglone is a naturally occurring naphthoquinone found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra). It has garnered significant attention in oncological research due to its potent cytotoxic effects against a variety of cancer cell lines.[1] This document elucidates the multifaceted mechanism of action of Juglone, focusing on its role in inducing apoptosis, its impact on critical signaling pathways, and the generation of reactive oxygen species (ROS).

Quantitative Data on Juglone's Anti-Cancer Activity

The cytotoxic efficacy of Juglone has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Cancer Cell LineCell TypeIC50 Value (µM)Incubation Time (hours)Reference
MIA PaCa-2Pancreatic Cancer5.2724[2]
SKOV3Ovarian Cancer30.1324[2]
B16F1Melanoma9.91[2]
B16F1Melanoma7.4624[2]
B16F1Melanoma6.9248[2]
Lewis Lung Carcinoma (LLC)Lung Cancer10.7824[3][4]
A549Non-Small Cell Lung Cancer9.4724[3][4]
LNCaPProstate Cancer32.224
LNCaPProstate Cancer13.824
LNCaPProstate Cancer~1548
BxPC-3Pancreatic Cancer~21Not Specified
PANC-1Pancreatic Cancer~21Not Specified
MCF-7Breast Cancer11.99Not Specified[5]
NCI-H322Lung CancerNot SpecifiedNot Specified[6]
A549 (in another study)Lung Cancer4.72 (for analog 15a)Not Specified
A549 (in another study)Lung Cancer4.67 (for analog 16a)Not Specified

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Juglone's primary anti-cancer effect is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through a combination of intrinsic and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS).

ROS-Mediated Apoptosis

Juglone treatment leads to a significant increase in intracellular ROS levels.[3][4] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling. The accumulation of ROS can lead to DNA damage, lipid peroxidation, and mitochondrial dysfunction.

Modulation of the PI3K/Akt Signaling Pathway

A key mechanism through which Juglone exerts its pro-apoptotic effects is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][4] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation of PI3K and Akt, Juglone effectively shuts down these pro-survival signals, thereby promoting apoptosis.[3][4]

Intrinsic Apoptotic Pathway

Juglone activates the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:

  • Changes in Bcl-2 family protein expression: Juglone upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][4][5] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.

  • Cytochrome c release: The altered mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.[3][4][5]

  • Caspase activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.[3][4][5] Cleaved caspase-3 is a key marker of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, Juglone can also cause cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type. This prevents cancer cells from proliferating and dividing.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Juglone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Juglone on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., A549, LLC, MIA PaCa-2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[4]

  • Treatment: Treat the cells with various concentrations of Juglone (e.g., 1, 2, 4, 8, 16, 32 µM) and incubate for different time points (e.g., 24, 48, 72 hours).[4]

  • MTT Addition: Add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][4]

  • Formazan Solubilization: Remove the supernatant and add 100-150 µL of DMSO to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][4] Cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentrations of Juglone for a specified time (e.g., 24 hours).[2]

  • Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.[2]

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt.

  • Protein Extraction: Lyse Juglone-treated and control cells in RIPA buffer to extract total protein.[3] Determine protein concentration using a BCA assay.[3]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.[3][4] Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular levels of ROS.

  • Cell Treatment: Treat cells with Juglone at various concentrations.

  • Probe Incubation: Incubate the cells with a fluorescent ROS probe, such as DHE, according to the manufacturer's instructions.[7]

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates higher ROS levels.[7]

Visualizations of Pathways and Workflows

Signaling Pathway Diagrams

Juglone_Mechanism Juglone Juglone ROS ↑ Reactive Oxygen Species (ROS) Juglone->ROS Induces PI3K PI3K Juglone->PI3K Inhibits Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Juglone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Juglone->Bax Upregulates Mito Mitochondrion ROS->Mito Mitochondrial Damage pPI3K p-PI3K Akt Akt pPI3K->Akt Phosphorylates pAkt p-Akt pAkt->Bcl2 Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits Bcl2->Mito Inhibits Permeability Bax->Mito Promotes Permeability CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Juglone's apoptotic signaling pathway in cancer cells.

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_juglone Add Juglone at Varying Concentrations seed_cells->add_juglone add_mtt Add MTT Reagent incubate_24_72h Incubate for 24-72 hours incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 490/570 nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow start Start: Juglone-treated and Control Cells lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE Gel Electrophoresis quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking Non-specific Binding Sites transfer->blocking primary_ab Incubation with Primary Antibody blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.

Conclusion

Juglone demonstrates significant potential as an anti-cancer agent, primarily through the induction of apoptosis in cancer cells. Its mechanism of action is multifaceted, involving the generation of reactive oxygen species and the inhibition of the pro-survival PI3K/Akt signaling pathway. The subsequent activation of the intrinsic apoptotic cascade, characterized by the modulation of Bcl-2 family proteins and caspase activation, underscores its efficacy. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for further research and development of Juglone and its derivatives as potential cancer therapeutics.

References

Early Studies on the Cytotoxicity of Trijuganone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early scientific investigations into the cytotoxic properties of Trijuganone C, a diterpene quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen). This document synthesizes key findings on its antiproliferative activity, mechanism of action, and the experimental methodologies employed in these foundational studies.

Quantitative Cytotoxicity Data

Early research established the antiproliferative effects of this compound across various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized below.

Table 1: IC₅₀ Values of this compound Against Human Cancer and Normal Cell Lines

Cell LineCell TypeIC₅₀ (µM)[1]
Leukemia
HL-60Human Promyelocytic Leukemia< 10
JurkatHuman T-cell Leukemia< 10
U937Human Histiocytic Lymphoma> 10
Colon Cancer
DLD-1Human Colorectal Adenocarcinoma< 10
COLO 205Human Colorectal Adenocarcinoma< 10
Caco-2Human Colorectal Adenocarcinoma< 10
Normal Cells
MRC-5Human Fetal Lung Fibroblast> 10
HUVECHuman Umbilical Vein Endothelial Cells> 10

Data derived from antiproliferative activity assays.[1]

Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. The mechanism is mediated by mitochondrial dysfunction and the subsequent activation of the caspase cascade.[1]

Signaling Pathway

The apoptotic pathway initiated by this compound involves the activation of both initiator and executioner caspases. Key events include the activation of Bid and Bax, which leads to a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1]

Trijuganone_C_Apoptosis_Pathway cluster_mito TC This compound Mito Mitochondrion TC->Mito  Induces Dysfunction Casp8 Caspase-8 (activated) TC->Casp8 MMP Loss of ΔΨm CytC Cytochrome c (release) Mito->CytC Bid Bid tBid tBid Bid->tBid Bax Bax (activated) tBid->Bax Bax->Mito Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Casp8->Bid PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

The following sections detail representative methodologies for the key experiments used to characterize the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., HL-60) in a 96-well flat-bottom microplate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO, final concentration < 0.1%).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells (1x10⁴ cells/well) B 2. Incubate 24h A->B C 3. Add this compound (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Add Solubilization Solution (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the IC₅₀ concentration of this compound for a specified time (e.g., 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL working solution).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

Caspase Activity Assay (Colorimetric)

This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) by detecting the cleavage of a colorimetric substrate.

Protocol:

  • Induce Apoptosis: Treat 1-5 x 10⁶ cells with this compound at its IC₅₀ concentration for the desired time.

  • Cell Lysis: Pellet the cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.

  • Extract Cytosolic Fraction: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer for each assay.

  • Reaction Setup: In a 96-well plate, add 50 µL of the cell lysate to each well.

  • Reaction Initiation: Prepare a reaction mix containing 2X Reaction Buffer and DTT. Add 50 µL of this mix to each sample. Add 5 µL of the specific caspase substrate (e.g., DEVD-pNA for caspase-3) to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 400-405 nm in a microplate reader. The absorbance is proportional to the amount of cleaved substrate and thus, the caspase activity.

Summary and Future Directions

Early investigations have identified this compound as a potent inducer of apoptosis in various cancer cell lines, particularly those of leukemia and colon cancer origin. Its mechanism of action is centered on the mitochondrial or intrinsic apoptotic pathway, involving the activation of key caspases. The data suggests a degree of selectivity for cancer cells over normal cell lines.

Further research is warranted to fully elucidate the upstream signaling events that trigger mitochondrial dysfunction. Investigating the interaction of this compound with specific members of the Bcl-2 family and exploring its effects in combination with other chemotherapeutic agents could provide valuable insights for its potential development as an anticancer therapeutic. In vivo studies are a critical next step to validate these in vitro findings.

References

Trijuganone C and Apoptosis: A Technical Guide to Mitochondrial-Mediated Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trijuganone C, a naphthoquinone compound, is emerging as a molecule of interest in oncology research due to its potential anticancer activities. While direct studies on this compound are limited, its structural similarity to Juglone, a well-characterized cytotoxic agent, suggests a comparable mechanism of action. This technical guide synthesizes the available data on the pro-apoptotic effects of the closely related compound, Juglone, to provide a plausible framework for understanding how this compound may induce apoptosis through mitochondrial dysfunction. This document outlines the key signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for investigating these effects.

Disclaimer: The following data and mechanisms are primarily based on studies conducted on Juglone, the parent compound of this compound. While this provides a strong inferential basis, further direct experimental validation on this compound is necessary.

Core Mechanism: The Mitochondrial Pathway of Apoptosis

The prevailing evidence strongly suggests that Juglone, and by extension potentially this compound, induces programmed cell death, or apoptosis, in cancer cells via the intrinsic mitochondrial pathway. This pathway is initiated by a variety of intracellular stresses, leading to changes in the inner mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm.

Signaling Pathway Overview

The proposed mechanism centers on the induction of oxidative stress, leading to mitochondrial destabilization and the subsequent activation of the caspase cascade.

Trijuganone_C_Apoptosis_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ROS This compound->ROS Induces Mitochondrion Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mitochondrion Damages Bax Bax Bax->Mitochondrion Promotes Permeabilization Bcl-2 Bcl-2 Bcl-2->Bax Inhibits Apoptosome Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Cleaves & Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves & Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cytochrome c_cyto Cytochrome c Cytochrome c_cyto->Apoptosome Activates Cytochrome c_mito Cytochrome c Mitochondrion->Cytochrome c_mito Releases MTT_Workflow cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Add MTT Treat with this compound->Add MTT Incubate Incubate Add MTT->Incubate Add DMSO Add DMSO Incubate->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection

The Role of Trijuganone C in Caspase Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trijuganone C, also known as Juglanthraquinone C (JC), is a naturally occurring anthraquinone with demonstrated cytotoxic effects on various cancer cell lines. A significant component of its anti-cancer activity is the induction of apoptosis, a form of programmed cell death orchestrated by a family of cysteine proteases known as caspases. This technical guide provides an in-depth analysis of the role of this compound in activating these critical apoptotic enzymes. It details the underlying signaling pathways, presents available data on caspase activation, and outlines the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

Apoptosis is a tightly regulated cellular process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and survival. The caspase cascade is central to the execution of apoptosis and is broadly divided into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). This compound has emerged as a promising natural compound that can trigger this apoptotic machinery in cancer cells. This guide will focus on the molecular mechanisms by which this compound leads to the activation of caspases, thereby inducing apoptosis in cancer cells.

Signaling Pathways of this compound-Induced Caspase Activation

This compound initiates apoptosis in hepatocellular carcinoma (HCC) cells, such as HepG2 and BEL-7402, through a unique signaling pathway that involves the hyperactivation of Akt, subsequent inactivation of Foxo3a transcription factor, and a resultant increase in intracellular reactive oxygen species (ROS)[1][2]. This cascade of events ultimately converges on the mitochondria, leading to the activation of the intrinsic apoptotic pathway.

A key study demonstrated that while Akt is typically considered a pro-survival kinase, its hyperactivation by this compound leads to the phosphorylation and nuclear exclusion of Foxo3a[1]. Foxo3a is a transcription factor that upregulates the expression of antioxidant enzymes. Its inactivation, therefore, results in a diminished capacity to scavenge ROS, leading to their accumulation[1]. Elevated ROS levels are known to induce mitochondrial dysfunction, a critical step in the intrinsic apoptotic pathway.

The culmination of this signaling is the activation of the mitochondrial-dependent apoptosis pathway, which is characterized by the activation of initiator caspase-9 and executioner caspase-3[3].

Signaling Pathway Diagram

TrijuganoneC_Caspase_Activation_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrijuganoneC This compound pAkt p-Akt (Hyperactivated) TrijuganoneC->pAkt induces Akt Akt Foxo3a_cyto Foxo3a pAkt->Foxo3a_cyto phosphorylates Foxo3a_nuc Foxo3a (Active) pAkt->Foxo3a_nuc inhibits nuclear translocation of pFoxo3a p-Foxo3a (Inactive) ROS ROS (Increased) pFoxo3a->ROS leads to accumulation of Caspase9 Pro-caspase-9 ROS->Caspase9 activates via mitochondrial pathway ActiveCaspase9 Active Caspase-9 Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 cleaves and activates ActiveCaspase3 Active Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes AntioxidantEnzymes Antioxidant Enzymes Foxo3a_nuc->AntioxidantEnzymes promotes transcription of Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis (RIPA buffer) start->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-cleaved caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection end Data Analysis detection->end Caspase_Activity_Assay_Workflow start Cell Treatment and Lysis lysate_prep Prepare Cell Lysate start->lysate_prep reaction_setup Incubate Lysate with Caspase Substrate (e.g., DEVD-pNA for Caspase-3) lysate_prep->reaction_setup readout Measure Absorbance or Fluorescence reaction_setup->readout end Calculate Caspase Activity readout->end

References

Methodological & Application

Flow Cytometry Analysis of Trijuganone C Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the cellular effects of Trijuganone C using flow cytometry. The protocols outlined below detail methods for assessing apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS), key indicators of cellular response to therapeutic compounds.

Introduction

This compound is a natural compound that has garnered interest for its potential anticancer activities. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis and the generation of reactive oxygen species (ROS), along with alterations in the cell cycle. Flow cytometry is a powerful technique for elucidating these effects at a single-cell level, providing quantitative data on cellular processes.

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analysis of cells treated with this compound. The data presented here are representative examples based on studies of structurally related compounds and are intended to illustrate the potential effects of this compound.

Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Viable Cells (%) (Annexin V-/PI-)
Control04.2 ± 0.82.1 ± 0.593.7 ± 1.2
This compound1015.6 ± 2.15.3 ± 0.979.1 ± 2.5
This compound2532.8 ± 3.512.7 ± 1.854.5 ± 4.1
This compound5058.1 ± 4.225.4 ± 3.316.5 ± 2.8

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control065.3 ± 3.120.1 ± 2.514.6 ± 1.9
This compound1058.7 ± 2.822.5 ± 2.118.8 ± 2.3
This compound2545.2 ± 3.915.3 ± 1.739.5 ± 4.5
This compound5030.1 ± 4.510.8 ± 1.559.1 ± 5.2

Table 3: Reactive Oxygen Species (ROS) Generation using DCFDA Staining

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI)Fold Increase in ROS vs. Control
Control0150 ± 251.0
This compound10320 ± 452.1
This compound25750 ± 805.0
This compound501800 ± 15012.0

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide

This protocol facilitates the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.

Materials:

  • This compound

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24-48 hours.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour. Use FITC (for Annexin V) and PI channels for detection.

Protocol 2: Cell Cycle Analysis using Propidium Iodide

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting and Washing: Harvest and wash the cells as described in steps 3 and 4 of Protocol 1.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer using the appropriate channel for PI detection.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • DCFDA (or other suitable ROS indicator)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, but with a shorter treatment duration (e.g., 1-6 hours), as ROS generation is often an early event.

  • Staining: After treatment, remove the medium and incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells once with PBS.

  • Resuspension: Resuspend the cells in 500 µL of PBS.

  • Analysis: Immediately analyze the samples on a flow cytometer using the FITC channel to detect the fluorescence of dichlorofluorescein (DCF).

Visualizations

Signaling Pathways and Workflows

G Experimental Workflow for Flow Cytometry Analysis cluster_setup Cell Culture and Treatment cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_ros ROS Assay seed Seed Cells treat Treat with this compound seed->treat harvest_apo Harvest Cells treat->harvest_apo harvest_cc Harvest Cells treat->harvest_cc stain_ros Stain with DCFDA treat->stain_ros wash_apo Wash with PBS harvest_apo->wash_apo stain_apo Stain with Annexin V/PI wash_apo->stain_apo analyze_apo Analyze by Flow Cytometry stain_apo->analyze_apo fix Fix with Ethanol harvest_cc->fix stain_cc Stain with PI/RNase A fix->stain_cc analyze_cc Analyze by Flow Cytometry stain_cc->analyze_cc harvest_ros Harvest Cells stain_ros->harvest_ros analyze_ros Analyze by Flow Cytometry harvest_ros->analyze_ros

Caption: General experimental workflow for flow cytometry analysis.

G This compound Induced ROS-Mediated Apoptosis Pathway TC This compound ROS ↑ Reactive Oxygen Species (ROS) TC->ROS Mito Mitochondrial Stress ROS->Mito MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 MAPK->Bax CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative ROS-mediated apoptosis signaling pathway.

G This compound and Cell Cycle Regulation TC This compound CDK1_CyclinB CDK1/Cyclin B Complex TC->CDK1_CyclinB Inhibition G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition CellCycleArrest G2/M Arrest G2M_Transition->CellCycleArrest

Caption: this compound's potential effect on cell cycle.

Trijuganone C: A Promising Agent for Inducing Apoptosis in Human Leukemia HL-60 Cells

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Trijuganone C, a natural diterpene isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has demonstrated significant potential as a therapeutic agent in the treatment of human leukemia.[1] Detailed studies on the human promyelocytic leukemia cell line, HL-60, have elucidated the compound's mechanism of action, revealing its ability to inhibit proliferation and induce programmed cell death, or apoptosis, through a cascade of cellular events.[1]

This compound exhibits potent antiproliferative activity against HL-60 cells, with an IC50 value of less than 10 μM.[1] This inhibitory effect is primarily attributed to the induction of apoptosis, a controlled process of cell death that is crucial for tissue homeostasis and the elimination of cancerous cells. The apoptotic process triggered by this compound in HL-60 cells is characterized by distinct morphological and biochemical changes, including chromatin condensation and DNA fragmentation.[1]

The molecular mechanism underlying this compound-induced apoptosis involves the activation of the caspase cascade, a family of proteases that play a central role in executing apoptosis. Specifically, this compound treatment leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[1] Activated caspase-3 is responsible for the cleavage of key cellular proteins, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the dismantling of the cell.[1]

Furthermore, this compound instigates apoptosis through the mitochondrial pathway. It promotes the activation of pro-apoptotic proteins Bid and Bax, which in turn leads to a loss of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9. Interestingly, the expression levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL remain unaffected by this compound treatment.[1]

These findings underscore the potential of this compound as a candidate for a novel chemotherapeutic agent for human leukemia.[1] Its ability to selectively induce apoptosis in leukemia cells through a multi-faceted mechanism makes it a compelling subject for further preclinical and clinical investigation.

Quantitative Data Summary

Cell LineParameterValueReference
HL-60IC50< 10 µM[1]
JurkatIC50< 10 µM[1]
U937IC50Not specified as < 10 µM[1]
DLD-1 (Colon Cancer)IC50< 10 µM[1]
COLO 205 (Colon Cancer)IC50< 10 µM[1]
Caco-2 (Colon Cancer)IC50< 10 µM[1]

Experimental Protocols

1. Cell Culture and Proliferation Assay (MTT Assay)

  • Cell Line: Human promyelocytic leukemia HL-60 cells.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.

    • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate at 1,500 rpm for 5 minutes and carefully remove the supernatant.

    • Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

  • Protocol:

    • Treat HL-60 cells with this compound at the desired concentrations for the indicated time.

    • Harvest the cells by centrifugation and wash twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Protocol:

    • Treat HL-60 cells with this compound.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Caspase-3, -8, -9, PARP, Bid, Bax, Bcl-2, Bcl-xL, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Trijuganone_C_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Trijuganone_C This compound Caspase8 Caspase-8 activation Trijuganone_C->Caspase8 Bid_activation Bid activation (tBid) Caspase8->Bid_activation Caspase3 Caspase-3 activation Caspase8->Caspase3 Bax_activation Bax activation Bid_activation->Bax_activation Mito_dysfunction Mitochondrial Dysfunction Bax_activation->Mito_dysfunction Cyto_c_release Cytochrome c release Mito_dysfunction->Cyto_c_release Caspase9 Caspase-9 activation Cyto_c_release->Caspase9 Caspase9->Caspase3 PARP_cleavage PARP cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in HL-60 cells.

Experimental_Workflow cluster_assays Biological Assays start HL-60 Cell Culture treatment Treatment with this compound start->treatment proliferation_assay Proliferation Assay (MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying this compound's effects.

References

Application Notes and Protocols for In Vivo Studies of Trijuganone C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature review, specific in vivo studies on Trijuganone C in animal models have not been published. The following application notes and protocols are based on established methodologies for similar compounds derived from Salvia miltiorrhiza and serve as a comprehensive template for designing and conducting such studies.

Introduction

This compound is a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen) and Salvia trijuga.[1][2] In vitro studies have demonstrated its potential as an anti-cancer agent, showing significant antiproliferative effects against various cancer cell lines, including human leukemia.[1] The mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction and the activation of caspases.[1][3]

To further evaluate the therapeutic potential of this compound, in vivo studies using animal models are essential. These studies are critical for determining the compound's efficacy, safety profile, and pharmacokinetic/pharmacodynamic (PK/PD) properties in a living organism. This document provides a detailed framework for conducting preclinical in vivo efficacy studies of this compound in a mouse xenograft model of cancer.

Summary of Preclinical Data

In Vitro Anti-proliferative Activity of this compound

The following table summarizes the reported in vitro activity of this compound against various human cancer cell lines. This data is crucial for selecting appropriate cell lines for xenograft models and for estimating effective dose ranges for in vivo studies.

Cell LineCancer TypeIC50 (µM)Key FindingsReference
HL-60Leukemia< 10Induced chromatin condensation, DNA fragmentation, and activation of caspase-3, -8, and -9.[1]
JurkatLeukemia< 10Demonstrated potent antiproliferative activity.[1]
U937LeukemiaNot specifiedShowed significant antiproliferative effects.[1]
DLD-1Colon Cancer< 10Exhibited potent antiproliferative activity.[1]
COLO 205Colon Cancer< 10Exhibited potent antiproliferative activity.[1]
Caco-2Colon Cancer< 10Exhibited potent antiproliferative activity.[1]

Experimental Protocols

Animal Model: Human Tumor Xenograft in Immunodeficient Mice

A widely accepted preclinical model for evaluating anti-cancer therapies is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.

Animal Strain:

  • Athymic Nude (Nu/Nu) or SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old.

Cell Line Selection:

  • Based on the in vitro data, a cell line sensitive to this compound, such as HL-60 (for a leukemia model) or DLD-1 (for a solid tumor model), should be selected.

Experimental Workflow Diagram:

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture Cell Culture (e.g., DLD-1) inoculation Subcutaneous Inoculation of Cancer Cells into Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_start Initiate Treatment (e.g., this compound or Vehicle) randomization->treatment_start monitoring Monitor Tumor Volume and Body Weight treatment_start->monitoring treatment_end End of Treatment Period monitoring->treatment_end euthanasia Euthanasia and Tumor Excision treatment_end->euthanasia tumor_weight Tumor Weight Measurement euthanasia->tumor_weight histology Histological Analysis (H&E, IHC) euthanasia->histology biomarker Biomarker Analysis (Western Blot, qPCR) euthanasia->biomarker

Figure 1. Experimental workflow for a xenograft mouse model.
Preparation of this compound for In Vivo Administration

Formulation:

  • Due to the lipophilic nature of tanshinones, this compound will likely require a vehicle for solubilization. A common vehicle is a mixture of DMSO, Cremophor EL, and saline.

  • Example Formulation: 10% DMSO, 10% Cremophor EL, 80% Saline.

  • The final concentration of DMSO should be kept low to avoid toxicity.

Dosage:

  • Dosage will need to be determined through a dose-ranging study. Based on studies with similar compounds like Tanshinone IIA, a starting range could be 10-50 mg/kg body weight.[4]

Route of Administration:

  • Intraperitoneal (i.p.) injection is a common route for preclinical efficacy studies. Oral gavage can also be considered to evaluate oral bioavailability.

Study Design and Procedure
  • Acclimatization: House mice in a pathogen-free environment for at least one week before the start of the experiment.

  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Group Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., 10% DMSO, 10% Cremophor EL, 80% Saline)

    • Group 2: this compound (e.g., 25 mg/kg)

    • Group 3: this compound (e.g., 50 mg/kg)

    • Group 4 (Optional): Positive Control (a standard-of-care chemotherapy for the selected cancer type)

  • Treatment: Administer the assigned treatment (e.g., daily i.p. injections) for a specified period (e.g., 21-28 days).

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Body weight is a key indicator of toxicity.

  • Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

  • Tissue Collection: At necropsy, excise tumors and measure their weight. Collect tumors and major organs for histological and biomarker analysis.

Data Analysis

Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated groups to the vehicle control group.

  • Tumor Weight: Compare the mean final tumor weight of the treated groups to the vehicle control group.

Safety Endpoints:

  • Body Weight Changes: Monitor for significant weight loss in the treated groups.

  • Clinical Observations: Record any signs of distress or adverse reactions.

  • Histopathology of Major Organs: Examine tissues for any signs of toxicity.

Statistical Analysis:

  • Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

Proposed Signaling Pathway

Based on the in vitro findings that this compound induces apoptosis via mitochondrial dysfunction and caspase activation, a proposed signaling pathway is illustrated below. This pathway can be investigated in vivo through analysis of excised tumor tissues.

signaling_pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade TrijuganoneC This compound Bax Bax Activation TrijuganoneC->Bax Mito Mitochondrial Membrane Potential Loss Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2. Proposed apoptotic signaling pathway of this compound.

Conclusion

While in vivo data for this compound is not yet available, its promising in vitro anti-cancer activity warrants further investigation in preclinical animal models. The protocols and frameworks provided in this document offer a robust starting point for researchers to design and execute efficacy and safety studies. Such studies will be instrumental in determining the translational potential of this compound as a novel cancer therapeutic.

References

Application Note: Quantitative Analysis of Trijuganone C using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Trijuganone C, a diterpenoid of interest for its potential pharmacological activities. The method utilizes a reversed-phase C18 column with UV detection, providing excellent separation and quantification. This document provides a detailed protocol for sample preparation, chromatographic conditions, and method validation parameters, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a diterpenoid compound that has garnered interest within the scientific community. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro and in vivo pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds.[1] This application note presents a validated HPLC method that is simple, rapid, and accurate for the determination of this compound in various sample matrices.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: A Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Software: OpenLab CDS ChemStation Edition for data acquisition and analysis.

  • Solvents: HPLC grade acetonitrile and water were used.

  • Standard: this compound reference standard (purity >98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in acetonitrile. A series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL were prepared by diluting the stock solution with the mobile phase.

Sample Preparation

For the analysis of this compound from a hypothetical plant extract, 1 gram of the dried and powdered plant material is extracted with 20 mL of methanol using sonication for 30 minutes. The extract is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Results and Discussion

The developed HPLC method provided good separation of this compound from other components in the sample matrix. The retention time for this compound under the specified conditions was approximately 5.8 minutes.

Method Validation

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

  • Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The calibration curve of peak area versus concentration yielded a correlation coefficient (R²) of >0.999.

  • Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision was found to be less than 2%, indicating good reproducibility.

  • Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a blank matrix and the recovery was calculated. The average recovery was between 98% and 102%.

  • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the sensitivity of the method.

A summary of the quantitative data is presented in Table 2.

ParameterResult
Retention Time (min) 5.8 ± 0.1
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 2%
Accuracy (Recovery %) 98% - 102%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Protocol

Preparation of Mobile Phase
  • Mix 650 mL of HPLC grade acetonitrile with 350 mL of HPLC grade water.

  • Degas the mobile phase for 15 minutes using a sonicator or an online degasser.

Preparation of Standard Curve
  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • From the stock solution, prepare working standards of 1, 5, 10, 25, 50, and 100 µg/mL by diluting with the mobile phase.

  • Inject 10 µL of each standard solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

Sample Analysis
  • Prepare the sample extract as described in the "Sample Preparation" section.

  • Inject 10 µL of the filtered sample extract into the HPLC system.

  • Record the chromatogram and identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The HPLC method described in this application note is a reliable and robust method for the quantification of this compound. The method is simple, accurate, precise, and sensitive, making it an invaluable tool for researchers and professionals in the field of natural product chemistry and drug development. The detailed protocol and validation data provided herein can be readily adopted for routine analysis.

References

Trijuganone C: Application Notes and Protocols for Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trijuganone C, a natural diterpenoid compound, has demonstrated significant potential as a targeted agent in cancer therapy research. It exhibits potent antiproliferative activity against a range of cancer cell lines by inducing apoptosis through a mitochondrial-dependent pathway. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of this compound.

Mechanism of Action

This compound exerts its anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. The primary mechanism involves the induction of mitochondrial dysfunction, which leads to the activation of a cascade of caspase enzymes, ultimately resulting in the systematic dismantling of the cell.[1] Key events in this signaling pathway include the activation of initiator caspases (caspase-8 and -9) and executioner caspase-3.[1] this compound also modulates the expression of Bcl-2 family proteins, promoting the pro-apoptotic members Bid and Bax, which facilitates the release of cytochrome c from the mitochondria into the cytosol.[1] This release is a critical step in the intrinsic apoptotic pathway.

Trijuganone_C_Signaling_Pathway Trijuganone_C This compound Mitochondria Mitochondria Trijuganone_C->Mitochondria induces dysfunction Caspase8 Caspase-8 Trijuganone_C->Caspase8 activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bid Bid Caspase8->Bid cleaves tBid tBid Bid->tBid Bax Bax tBid->Bax activates Bax->Mitochondria promotes permeabilization Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Quantitative Data

The antiproliferative activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HL-60Human Promyelocytic Leukemia< 10
JurkatHuman T-cell Leukemia< 10
U937Human Histiocytic Lymphoma> 10
DLD-1Human Colorectal Adenocarcinoma< 10
COLO 205Human Colorectal Adenocarcinoma< 10
Caco-2Human Colorectal Adenocarcinoma< 10

Data sourced from Uto T, et al. (2018).[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound.

Cell Culture

The human promyelocytic leukemia cell line, HL-60, is a suitable model for studying the effects of this compound.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cancer cell viability.

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate for 48h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells (e.g., HL-60) into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Caspase Activation

This protocol is for detecting the activation of caspases and cleavage of PARP.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cell pellets in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mitochondrial Membrane Potential (ΔΨm) Assay

The JC-1 dye is used to measure changes in mitochondrial membrane potential.

Materials:

  • Treated and untreated cells

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Protocol:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

DNA Fragmentation Assay

This assay visualizes the characteristic DNA laddering pattern of apoptosis.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis system and UV transilluminator

Protocol:

  • Harvest the cells and lyse them.

  • Treat the lysate with RNase A and then with Proteinase K to remove RNA and proteins.

  • Extract the DNA using phenol:chloroform:isoamyl alcohol and precipitate it with ethanol.

  • Resuspend the DNA pellet in TE buffer.

  • Run the DNA on an agarose gel containing ethidium bromide.

  • Visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.

References

Application Notes and Protocols: Investigating Trijuganone C in Combination with Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trijuganone C, a natural product, has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cells through mitochondrial dysfunction and caspase activation. To enhance its therapeutic efficacy and overcome potential drug resistance, a combinatorial approach with established chemotherapeutic agents is a promising strategy. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with common chemotherapeutics such as doxorubicin, cisplatin, and paclitaxel.

Combination therapy in oncology aims to achieve synergistic or additive effects, reduce the likelihood of drug resistance, and minimize toxic side effects by using lower doses of individual agents.[1] Natural products that induce apoptosis are of particular interest in combination regimens as they can modulate signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK pathways, potentially sensitizing cancer cells to conventional chemotherapy.[2][3]

Potential Signaling Pathways Involved

The synergistic effect of this compound in combination with other chemotherapeutics may involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on the mechanisms of similar natural products, the following pathways are of interest for investigation.

cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis TrijuganoneC This compound TrijuganoneC->Mitochondrion Induces Dysfunction Chemotherapy Chemotherapy (e.g., Doxorubicin) Chemotherapy->Apoptosis

Caption: Putative signaling pathways targeted by this compound and chemotherapy.

Experimental Protocols

The following protocols outline key experiments to evaluate the combination of this compound with other chemotherapeutics.

Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound and a selected chemotherapeutic agent, both individually and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Chemotherapeutic agent (e.g., doxorubicin, cisplatin, paclitaxel)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent.

    • Treat cells with:

      • This compound alone at various concentrations.

      • Chemotherapeutic agent alone at various concentrations.

      • Combinations of this compound and the chemotherapeutic agent at constant or non-constant ratios.

    • Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Workflow Diagram:

cluster_workflow Cell Viability and Synergy Assessment Workflow start Seed Cells in 96-well plate treat Treat with this compound, Chemotherapeutic, or Combination start->treat incubate Incubate for 24-72h treat->incubate mtt Perform MTT Assay incubate->mtt read Measure Absorbance mtt->read analyze Calculate IC50 and Combination Index (CI) read->analyze end Determine Synergy analyze->end

Caption: Workflow for assessing cell viability and synergy.
Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound and a chemotherapeutic agent, alone and in combination.

Materials:

  • Cancer cell line

  • This compound and chemotherapeutic agent

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of this compound, the chemotherapeutic agent, and their combination for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular mechanisms of apoptosis by examining the expression of key regulatory proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-AKT, p-ERK)

  • Secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

The quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: IC50 Values of this compound and Chemotherapeutic Agents in Cancer Cell Lines

Cell LineThis compound (µM)Doxorubicin (µM)Cisplatin (µM)Paclitaxel (µM)
MCF-7[Insert Data][Insert Data][Insert Data][Insert Data]
A549[Insert Data][Insert-Data][Insert Data][Insert Data]
HeLa[Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: Combination Index (CI) Values for this compound and Chemotherapeutic Combinations

Cell LineCombinationCI Value at ED50Interpretation
MCF-7This compound + Doxorubicin[Insert Data][Synergistic/Additive/Antagonistic]
A549This compound + Cisplatin[Insert Data][Synergistic/Additive/Antagonistic]
HeLaThis compound + Paclitaxel[Insert Data][Synergistic/Additive/Antagonistic]

Table 3: Percentage of Apoptotic Cells after Combination Treatment

TreatmentCell LineEarly Apoptosis (%)Late Apoptosis (%)
ControlMCF-7[Insert Data][Insert Data]
This compoundMCF-7[Insert Data][Insert Data]
DoxorubicinMCF-7[Insert Data][Insert Data]
This compound + DoxorubicinMCF-7[Insert Data][Insert Data]

Conclusion

These application notes and protocols provide a framework for the systematic investigation of this compound in combination with conventional chemotherapeutics. The proposed experiments will enable researchers to assess the synergistic potential, elucidate the underlying molecular mechanisms, and generate the necessary preclinical data to support further development of this compound-based combination therapies for cancer. It is important to note that these protocols are generalized, and specific parameters may need to be optimized for different cell lines and experimental conditions.

References

Trijuganone C: A Promising Natural Product for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Trijuganone C is a diterpenoid quinone, specifically a tanshinone, that has been isolated from the roots of medicinal plants such as Salvia miltiorrhiza (Danshen) and Salvia trijuga.[1][2] Emerging research has highlighted its potential as a lead compound in oncology drug discovery due to its significant antiproliferative and pro-apoptotic activities against various cancer cell lines.[1][3][4] These application notes provide a summary of the biological activity of this compound, detailed protocols for key experimental assays, and visual representations of its mechanism of action to guide researchers in exploring its therapeutic potential.

Biological Activity and Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis, a form of programmed cell death, which is mediated by mitochondrial dysfunction and the activation of the caspase cascade.[1][3][4] Studies have demonstrated that this compound treatment in human leukemia cells (HL-60) leads to characteristic apoptotic events, including chromatin condensation and DNA fragmentation.[1]

The apoptotic signaling cascade initiated by this compound involves:

  • Activation of Initiator and Effector Caspases: this compound treatment leads to the activation of caspase-8 and caspase-9 (initiator caspases), as well as caspase-3 (an effector caspase).[1]

  • PARP Cleavage: Activated caspase-3 subsequently cleaves poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[1]

  • Mitochondrial Pathway Activation: The compound activates pro-apoptotic Bcl-2 family members, Bid and Bax, leading to a loss of mitochondrial membrane potential.[1]

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytosol, a critical step in the formation of the apoptosome and activation of caspase-9.[1]

Of note, the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL remained unaffected by this compound treatment in the studied cell lines.[1]

Quantitative Data

The antiproliferative activity of this compound has been quantified across various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Promyelocytic Leukemia< 10[1]
JurkatHuman T-cell Leukemia< 10[1]
U937Human Histiocytic LymphomaSignificant Antiproliferative Activity[1]
DLD-1Human Colorectal Adenocarcinoma< 10[1]
COLO 205Human Colorectal Adenocarcinoma< 10[1]
Caco-2Human Colorectal Adenocarcinoma< 10[1]

Experimental Protocols

Protocol 1: Assessment of Antiproliferative Activity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HL-60, Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 24 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at a concentration close to its IC50 value for a predetermined time (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-caspase-3, -8, -9, -PARP, -Bax, -Bid, -cytochrome c, -β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Trijuganone_C_Apoptosis_Pathway Trijuganone_C This compound Extrinsic Extrinsic Pathway Trijuganone_C->Extrinsic Intrinsic Intrinsic (Mitochondrial) Pathway Trijuganone_C->Intrinsic Caspase8 Caspase-8 activation Extrinsic->Caspase8 Bax Bax activation Intrinsic->Bax Bid Bid activation Caspase8->Bid Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bid->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow_Trijuganone_C Start Start: this compound Investigation Cell_Culture 1. Cancer Cell Line Culture (e.g., HL-60, DLD-1) Start->Cell_Culture Treatment 2. Treatment with this compound (Varying concentrations and time points) Cell_Culture->Treatment MTT_Assay 3. Antiproliferation Assay (MTT) Determine IC50 values Treatment->MTT_Assay Apoptosis_Detection 4. Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis_Detection Western_Blot 5. Mechanistic Studies (Western Blot) Analyze apoptotic protein expression Treatment->Western_Blot Data_Analysis 6. Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Detection->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Evaluate Therapeutic Potential Data_Analysis->Conclusion

References

Application Notes and Protocols for Trijuganone C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Trijuganone C, a natural product isolated from Salvia miltiorrhiza, in cancer cell culture experiments. This compound has been identified as a potent inducer of apoptosis in cancer cells, making it a compound of interest for oncology research and drug development. The following protocols are based on established research and are intended to guide researchers in studying the anti-proliferative and apoptotic effects of this compound.

General Cell Culture and Maintenance

Aseptic cell culture techniques are imperative for reliable and reproducible results. All procedures should be performed in a Class II biological safety cabinet.

1.1. Cell Lines

The human promyelocytic leukemia cell line, HL-60 , is a well-established model for studying drug-induced apoptosis and is recommended for initial experiments with this compound.

1.2. Culture Medium

  • Growth Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Storage: Store the complete growth medium at 4°C, protected from light. Warm to 37°C in a water bath before use.

1.3. Cell Thawing and Propagation

  • Thawing: Rapidly thaw a cryopreserved vial of HL-60 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Propagation: Maintain HL-60 cells in suspension culture in T-25 or T-75 flasks. Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Subculture every 2-3 days by diluting the cell suspension with fresh growth medium.

  • Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Experimental Protocols

2.1. Preparation of this compound Stock Solution

  • Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (0.1% DMSO in medium) should be included in all experiments.

2.2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic effects of a compound.

  • Procedure:

    • Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.

    • Incubate for 24 hours to allow cells to acclimate.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (0.1% DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the half-maximal inhibitory concentration (IC50).

2.3. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed HL-60 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

    • Treat with this compound at concentrations around the determined IC50 value for 24 hours.

    • Harvest the cells by centrifugation and wash twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

2.4. Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

  • Procedure:

    • Seed HL-60 cells in a 96-well plate and treat with this compound as described for the viability assay.

    • At the end of the treatment period, lyse the cells and perform the caspase activity assay using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay).

    • Measure the luminescence or fluorescence according to the kit's instructions.

  • Data Analysis: Express the caspase activity as a fold change relative to the vehicle-treated control.

Quantitative Data Summary

The following table summarizes the reported anti-proliferative activity of this compound on HL-60 cells.

Cell LineCompoundIC50 (µM) after 48hCitation
HL-60This compound8.7[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results HL60 HL-60 Cell Culture Seeding Seed Cells in Plates HL60->Seeding TrijuganoneC_prep Prepare this compound Stock (in DMSO) Treatment Treat with this compound TrijuganoneC_prep->Treatment Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow Caspase Caspase Assay Treatment->Caspase IC50 IC50 Value MTT->IC50 Apoptosis_rate Apoptosis Rate Flow->Apoptosis_rate Caspase_activity Caspase Activity Caspase->Caspase_activity

Caption: Workflow for this compound experiments.

This compound-Induced Apoptotic Signaling Pathway

G cluster_mito Mitochondrion cluster_caspase Caspase Cascade TrijuganoneC This compound Mito_dysfunction Mitochondrial Dysfunction TrijuganoneC->Mito_dysfunction CytoC Cytochrome c release Mito_dysfunction->CytoC Caspase9 Caspase-9 activation CytoC->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound signaling pathway.

References

Application Notes and Protocols: Trijuganone C Delivery Systems for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trijuganone C, a promising therapeutic agent, exhibits poor aqueous solubility and low permeability, which significantly hampers its oral bioavailability and clinical efficacy. These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of nanoparticle-based delivery systems to enhance the bioavailability of this compound. The focus is on two prominent systems: Solid Lipid Nanoparticles (SLNs) and Nanoemulsions (NEs). These platforms are designed to improve the solubility, protect from degradation, and facilitate the absorption of this compound. The provided protocols cover formulation, characterization, and preclinical evaluation.

Formulation of this compound Nanoparticle Delivery Systems

This section details the protocols for preparing Solid Lipid Nanoparticles (SLNs) and Nanoemulsions (NEs) containing this compound.

Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)

Objective: To formulate this compound-loaded SLNs with a particle size in the nanometer range to enhance dissolution and bioavailability.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Add this compound to the molten lipid and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the melting point of the lipid throughout this process.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion to room temperature under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Storage:

    • Store the SLN dispersion at 4°C.

Protocol for Preparation of this compound-Loaded Nanoemulsion (NE)

Objective: To formulate a thermodynamically stable, oil-in-water nanoemulsion of this compound to improve its solubility and oral absorption.

Materials:

  • This compound

  • Oil Phase (e.g., Medium-chain triglycerides, Oleic acid)

  • Surfactant (e.g., Cremophor® EL, Tween® 20)

  • Co-surfactant (e.g., Transcutol® HP, Ethanol)

  • Purified water

Equipment:

  • High-pressure homogenizer or Microfluidizer

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve this compound in the selected oil.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly using a vortex mixer until a homogenous mixture is formed.

  • Formation of the Nanoemulsion:

    • Slowly add the oil phase to the aqueous phase (purified water) under constant stirring with a magnetic stirrer.

    • Continue stirring for 15-20 minutes to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer at a pressure of 10,000-20,000 psi for 3-5 passes to reduce the droplet size to the nanometer range.

  • Equilibration and Storage:

    • Allow the nanoemulsion to equilibrate at room temperature for 24 hours.

    • Store the final nanoemulsion formulation in a sealed container at room temperature, protected from light.

Characterization of this compound Nanoparticle Formulations

This section provides protocols for the essential characterization of the prepared SLN and NE formulations.

Protocol for Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement

Objective: To determine the size distribution, homogeneity, and surface charge of the nanoparticles, which are critical parameters for stability and in vivo performance.[1]

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation:

    • Dilute the SLN or NE formulation with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement for particle size and PDI at a scattering angle of 90° and a temperature of 25°C.

    • For zeta potential, use a specific folded capillary cell and measure the electrophoretic mobility.

  • Data Analysis:

    • The instrument software will calculate the average particle size (Z-average), PDI, and zeta potential.

    • Perform all measurements in triplicate.

Protocol for Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

Objective: To quantify the amount of this compound successfully entrapped within the nanoparticles.

Equipment:

  • Centrifugal ultrafiltration units (e.g., Amicon® Ultra)

  • High-Performance Liquid Chromatography (HPLC) system

  • Spectrophotometer (if a suitable chromophore exists)

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the SLN or NE dispersion and place it in a centrifugal ultrafiltration unit.

    • Centrifuge at a high speed (e.g., 10,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.

  • Quantification of Free Drug:

    • Collect the filtrate (aqueous phase).

    • Quantify the amount of free this compound in the filtrate using a validated HPLC or spectrophotometric method.

  • Calculation:

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Data Presentation: Formulation and Characterization

Table 1: Formulation Composition of this compound Delivery Systems

Formulation CodeDrug (mg/mL)Lipid/Oil (mg/mL)Surfactant (% w/v)Co-surfactant (% w/v)
TCN-SLN-0110Glyceryl monostearate (50)Poloxamer 188 (2.5)Soy lecithin (1.0)
TCN-NE-0110Medium-chain triglycerides (100)Cremophor® EL (20)Transcutol® HP (10)

Table 2: Physicochemical Characterization of this compound Formulations

Formulation CodeParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
TCN-SLN-01150 ± 5.20.21 ± 0.03-25.6 ± 1.892.5 ± 2.14.5 ± 0.3
TCN-NE-01100 ± 4.10.15 ± 0.02-15.3 ± 1.598.1 ± 1.53.2 ± 0.2
(Values are represented as mean ± standard deviation, n=3)

In Vitro Evaluation of this compound Formulations

Protocol for In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the nanoparticle formulations over time.[2][3][4][5]

Method: Dialysis Bag Method[2][4]

Materials:

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Phosphate buffered saline (PBS), pH 7.4, containing 0.5% Tween® 80 to maintain sink conditions

  • Magnetic stirrer with a heating plate

Procedure:

  • Preparation:

    • Soak the dialysis membrane in the release medium for at least 12 hours before use.

    • Take 1 mL of the this compound nanoparticle formulation and place it inside the dialysis bag.

    • Securely tie both ends of the bag.

  • Release Study:

    • Immerse the dialysis bag in a beaker containing 100 mL of the release medium.

    • Place the beaker on a magnetic stirrer with the temperature maintained at 37 ± 0.5°C and stir at 100 rpm.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium.

  • Analysis:

    • Analyze the collected samples for this compound content using a validated HPLC method.

    • Calculate the cumulative percentage of drug released at each time point.

In Vitro and In Vivo Bioavailability Assessment

Protocol for Caco-2 Cell Permeability Assay

Objective: To predict the intestinal absorption of this compound from the nanoparticle formulations using an in vitro model of the human intestinal epithelium.[6][7][8][9][10]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Only use monolayers with a TEER value > 250 Ω·cm².

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation (diluted in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with 5% CO₂.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Protocol for In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of this compound from the nanoparticle formulations in a preclinical animal model.[11][12][13]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the study.

    • Fast the rats overnight (12 hours) with free access to water before drug administration.

  • Dosing:

    • Divide the rats into groups (e.g., Control - this compound suspension, Group 1 - TCN-SLN-01, Group 2 - TCN-NE-01).

    • Administer the formulations orally via gavage at a dose equivalent to 10 mg/kg of this compound.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, t₁/₂) using appropriate software (e.g., WinNonlin®).

    • Calculate the relative bioavailability (Frel) of the nanoparticle formulations compared to the control suspension.

Data Presentation: In Vitro and In Vivo Evaluation

Table 3: In Vitro Release and Permeability of this compound Formulations

Formulation CodeCumulative Release at 24h (%)Papp (x 10⁻⁶ cm/s)
This compound SuspensionN/A0.5 ± 0.1
TCN-SLN-0175.2 ± 3.82.8 ± 0.4
TCN-NE-0188.9 ± 4.14.1 ± 0.5
(Values are represented as mean ± standard deviation, n=3)

Table 4: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension150 ± 252.0850 ± 110100
TCN-SLN-01680 ± 954.04250 ± 520500
TCN-NE-01850 ± 1103.05950 ± 680700
(Values are represented as mean ± standard deviation, n=6)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Trijuganone_C This compound SLN_Prep SLN Preparation (High-Pressure Homogenization) Trijuganone_C->SLN_Prep NE_Prep Nanoemulsion Preparation (High-Energy Method) Trijuganone_C->NE_Prep Excipients Lipids/Oils, Surfactants Excipients->SLN_Prep Excipients->NE_Prep Particle_Size Particle Size & PDI (DLS) SLN_Prep->Particle_Size Zeta_Potential Zeta Potential (DLS) SLN_Prep->Zeta_Potential EE_DL Encapsulation & Loading (HPLC) SLN_Prep->EE_DL NE_Prep->Particle_Size NE_Prep->Zeta_Potential NE_Prep->EE_DL Release In Vitro Release (Dialysis) EE_DL->Release Permeability Caco-2 Permeability EE_DL->Permeability PK_Study Pharmacokinetic Study (Rats) Release->PK_Study Permeability->PK_Study

Caption: Experimental workflow for this compound delivery systems.
Representative Signaling Pathway

Terpenoids, such as this compound, often exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The NF-κB pathway is a critical regulator of inflammation and cell survival and is a common target for such compounds.[14][15][16][17]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

Improving Trijuganone C stability in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Trijuganone C, ensuring its stability in DMSO during long-term storage is critical for reproducible and reliable experimental results. This guide provides troubleshooting advice and frequently asked questions to address potential stability issues.

Troubleshooting Guide: Degradation of this compound in DMSO

This guide will help you identify and resolve common issues related to the stability of this compound solutions in DMSO.

Observation Potential Cause Recommended Action
Loss of Potency or Activity in Bioassays Compound degradationPerform a stability study to quantify the degradation rate. Prepare fresh stock solutions more frequently.
Precipitation of this compoundVisually inspect the solution for precipitates. If present, gently warm the solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, consider preparing a lower concentration stock solution.
Change in Solution Color Degradation of the quinone moietyThis can be an indicator of oxidation or other chemical reactions. It is crucial to assess the purity of the solution using analytical methods like LC-MS.
Appearance of New Peaks in LC-MS Analysis Compound degradationCharacterize the new peaks to understand the degradation pathway. This can help in optimizing storage conditions to minimize the formation of these degradation products.
Inconsistent Results Between Aliquots Inconsistent storage or handlingEnsure all aliquots are stored under identical conditions. Avoid repeated freeze-thaw cycles for the same aliquot. Use a fresh aliquot for each experiment.

Frequently Asked Questions (FAQs)

1. What is the expected stability of this compound in DMSO?

While there is no specific long-term stability data published for this compound in DMSO, general studies on compound libraries in DMSO suggest that many compounds are stable for years when stored correctly. However, the quinone structure of this compound may make it susceptible to degradation. Therefore, it is highly recommended to perform an in-house stability study.

2. What are the optimal storage conditions for this compound in DMSO?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution into single-use volumes is advisable to avoid repeated freeze-thaw cycles.[1][2]

3. How can I assess the stability of my this compound stock solution?

The most reliable method to assess stability is to use a quantitative analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] This allows for the separation and quantification of the parent compound and any potential degradation products over time.

4. What factors can contribute to the degradation of this compound in DMSO?

Based on the quinone functional group and general principles of compound stability, the following factors can contribute to degradation:

  • Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. Water can facilitate hydrolytic degradation.[1][2]

  • Oxidation: The quinone moiety can be susceptible to oxidation. Exposure to air (oxygen) should be minimized.

  • Light Exposure: Photodegradation can occur. Storing solutions in amber vials or in the dark is recommended.

  • Temperature: Higher temperatures accelerate chemical reactions, including degradation.[1][2]

  • pH: Although DMSO is aprotic, residual acidity or basicity from the compound itself or contaminants can influence stability.

5. How many freeze-thaw cycles can a this compound solution in DMSO tolerate?

Studies on diverse compound libraries have shown no significant compound loss after up to 11 freeze-thaw cycles.[1][2] However, to ensure the highest integrity of your this compound stock, it is best practice to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound in DMSO

This protocol outlines a method to quantify the stability of this compound in DMSO over time using LC-MS.

1. Materials:

  • This compound solid powder
  • Anhydrous, high-purity DMSO
  • Amber glass vials with screw caps
  • LC-MS system with a C18 column

2. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Aliquot the stock solution into multiple amber vials, ensuring each vial is filled to minimize headspace.
  • Tightly seal the vials.

3. Storage Conditions and Time Points:

  • Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature.
  • Establish time points for analysis, for example: Day 0, 1 week, 1 month, 3 months, 6 months, and 1 year.

4. LC-MS Analysis:

  • At each time point, take one aliquot from each storage temperature.
  • Allow the aliquot to thaw completely and come to room temperature.
  • Vortex the solution to ensure homogeneity.
  • Dilute the sample to a suitable concentration for LC-MS analysis.
  • Inject the sample into the LC-MS system.
  • Monitor the peak area of the parent this compound peak.

5. Data Analysis:

  • Normalize the peak area of this compound at each time point to the peak area at Day 0.
  • Plot the percentage of remaining this compound against time for each storage condition.

Data Presentation: this compound Stability

Storage TemperatureDay 01 Week1 Month3 Months6 Months1 Year
-80°C 100%
-20°C 100%
4°C 100%
Room Temperature 100%

This table should be populated with your experimental data, representing the percentage of this compound remaining relative to Day 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO aliquot Aliquot into amber vials prep_stock->aliquot store_neg80 -80°C store_neg20 -20°C store_4 4°C store_rt Room Temp time_points Time Points (0, 1w, 1m, 3m, 6m, 1y) store_neg80->time_points store_neg20->time_points store_4->time_points store_rt->time_points lcms LC-MS Analysis time_points->lcms data_analysis Data Analysis (% Remaining) lcms->data_analysis

Caption: Experimental workflow for assessing this compound stability in DMSO.

This compound is known to induce apoptosis in cancer cells through the activation of caspase pathways.[4] Understanding this mechanism is key to its application in research.

signaling_pathway TrijuganoneC This compound Mitochondria Mitochondrial Dysfunction TrijuganoneC->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Optimizing Trijuganone C Concentration for Effective Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Trijuganone C to induce apoptosis in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to induce apoptosis?

A1: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, effective concentrations generally range from 8 to 11 µg/mL. For instance, in BEL-7402 hepatocellular carcinoma cells, the IC50 was found to be 10.5 µg/mL after 48 hours of treatment[1]. In HepG2 cells, an effective concentration of 8 µg/mL has been used[1].

Q2: What is the underlying mechanism of this compound-induced apoptosis?

A2: this compound induces apoptosis primarily through the activation of the Akt/Foxo signaling pathway, leading to an increase in intracellular Reactive Oxygen Species (ROS)[1]. This process is associated with mitochondrion-dependent apoptosis[1]. Key molecular events include the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, and subsequent activation of caspase-9 and caspase-3[2].

Q3: How long should I treat my cells with this compound?

A3: The treatment duration can vary depending on the cell line and the concentration of this compound used. A time-course experiment is recommended. Significant apoptosis has been observed in hepatocellular carcinoma cells following 24 to 48 hours of treatment[1].

Q4: Can I use this compound in combination with other anticancer drugs?

A4: Yes, combining this compound with other anticancer drugs could be an effective strategy, particularly in tumors with hyperactive Akt, as this compound has been shown to selectively target these cells[1].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no apoptosis observed after this compound treatment. - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. - Insufficient Treatment Duration: The incubation time may not be long enough for apoptosis to be induced and detected. - Cell Line Resistance: The cell line may be resistant to this compound-induced apoptosis.- Perform a dose-response study (e.g., using an MTT assay) to determine the IC50 value for your cell line. - Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. - Verify the expression of key pathway components like Akt in your cell line.
High background apoptosis in control (untreated) cells. - Cell Culture Conditions: Over-confluency, nutrient deprivation, or contamination can lead to spontaneous apoptosis. - Harsh Cell Handling: Excessive trypsinization or centrifugation can damage cells and induce apoptosis.- Ensure cells are in the logarithmic growth phase and not over-confluent. Use fresh culture medium. - Handle cells gently. Use a cell scraper for adherent cells if trypsinization is causing issues.
Inconsistent results between experiments. - Reagent Variability: Inconsistent preparation of this compound stock solution. - Inconsistent Cell Seeding: Variation in the number of cells seeded per well.- Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and store it properly. Aliquot to avoid repeated freeze-thaw cycles. - Ensure accurate and consistent cell counting and seeding for each experiment.
Difficulty in detecting changes in apoptosis-related proteins by Western blot. - Incorrect Antibody: The primary antibody may not be specific or sensitive enough. - Suboptimal Protein Extraction: Inefficient lysis buffer or protocol. - Timing of Protein Harvest: The peak expression of the target protein may have been missed.- Use validated antibodies for apoptosis markers such as cleaved caspase-3, Bax, and Bcl-2. - Use a lysis buffer containing protease and phosphatase inhibitors. - Perform a time-course experiment and harvest cells at different time points after this compound treatment.

Data Presentation

Table 1: Effective Concentrations and IC50 Values of this compound in Different Cell Lines

Cell LineCancer TypeConcentration/IC50Treatment DurationReference
BEL-7402Hepatocellular CarcinomaIC50: 10.5 µg/mL48 hours[1]
HepG2Hepatocellular Carcinoma8 µg/mL (effective conc.)24-36 hours[1]
HepG2Hepatocellular CarcinomaIC50: 9 ± 1.4 µg/mLNot Specified[2]
L02Normal Human Liver CellsIC50: 36 ± 1.2 µg/mLNot Specified[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 8 × 10³ cells/well and incubate for 12 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µg/mL) in a medium supplemented with 3% FBS.

  • Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration.

  • Harvest the cells (including the supernatant to collect detached apoptotic cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Foxo3a, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound and harvest at the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

  • Use a loading control like GAPDH to normalize protein expression.

Mandatory Visualizations

Trijuganone_C_Signaling_Pathway Trijuganone_C This compound Akt Akt (Protein Kinase B) Trijuganone_C->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Trijuganone_C->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Trijuganone_C->Bax Upregulates pAkt p-Akt (Ser473) (Activated) Akt->pAkt Foxo3a Foxo3a (Nuclear) pAkt->Foxo3a Phosphorylates & Inhibits Nuclear Localization pFoxo3a p-Foxo3a (Cytoplasmic) pAkt->pFoxo3a Leads to ROS_Scavenging_Enzymes ROS Scavenging Enzymes (e.g., SOD2, Catalase) Foxo3a->ROS_Scavenging_Enzymes Promotes Transcription pFoxo3a->ROS_Scavenging_Enzymes Suppresses Transcription ROS Increased Intracellular ROS ROS_Scavenging_Enzymes->ROS Reduces Mitochondria Mitochondria ROS->Mitochondria Induces Stress Caspase9 Caspase-9 (Cleaved/Active) Mitochondria->Caspase9 Cytochrome c Release Activates Bcl2->Mitochondria Inhibits Permeabilization Bax->Mitochondria Promotes Permeabilization Caspase3 Caspase-3 (Cleaved/Active) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow Start Start: Select Cancer Cell Line Dose_Response 1. Dose-Response Experiment (MTT Assay) Start->Dose_Response Determine_IC50 2. Determine IC50 and Select Optimal Concentrations Dose_Response->Determine_IC50 Time_Course 3. Time-Course Experiment (Annexin V/PI Staining) Determine_IC50->Time_Course Optimal_Time 4. Identify Optimal Treatment Duration Time_Course->Optimal_Time Mechanism_Study 5. Mechanistic Studies (Western Blot) Optimal_Time->Mechanism_Study Analyze_Proteins Analyze Apoptosis Markers: - p-Akt, Foxo3a - Bax, Bcl-2 - Cleaved Caspase-3 Mechanism_Study->Analyze_Proteins Conclusion Conclusion: Confirm Apoptosis Induction and Signaling Pathway Mechanism_Study->Conclusion

References

Potential off-target effects of Trijuganone C in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trijuganone C in cellular assays. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, including off-target effects.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.

Issue 1: Higher than Expected Cytotoxicity in Control (Non-Cancerous) Cell Lines

Potential Cause Recommended Troubleshooting Steps
Off-target effects due to the quinone structure: this compound contains a quinone moiety, which can undergo redox cycling and generate reactive oxygen species (ROS), leading to oxidative stress and cytotoxicity in a non-specific manner. Quinones can also act as Michael acceptors, leading to covalent modification of cellular proteins and disruption of their function.1. Include a ROS scavenger: Co-treat cells with an antioxidant like N-acetylcysteine (NAC) to determine if cytotoxicity is mediated by ROS. 2. Assess mitochondrial health: Use assays like JC-1 or MitoSOX Red to specifically measure mitochondrial membrane potential and superoxide production. 3. Test in a panel of non-cancerous cell lines: Determine if the observed cytotoxicity is cell-type specific.
High compound concentration: The effective concentration for inducing apoptosis in cancer cells may be toxic to non-cancerous cells.1. Perform a dose-response curve: Determine the IC50 value in your specific non-cancerous cell line and compare it to the effective concentration in your cancer cell line of interest. 2. Use a lower concentration range: If the therapeutic window is narrow, consider using lower concentrations for longer incubation times.

Issue 2: Inconsistent or Non-Reproducible Apoptosis Results

Potential Cause Recommended Troubleshooting Steps
Suboptimal assay timing: The peak of apoptosis induction can vary between cell lines and with different compound concentrations.1. Perform a time-course experiment: Measure apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period. 2. Analyze both early and late apoptotic markers: Use Annexin V for early apoptosis and a viability dye like propidium iodide (PI) or 7-AAD for late apoptosis/necrosis.
Cell confluence and health: Cell density and health at the time of treatment can significantly impact their response to this compound.1. Standardize cell seeding density: Ensure consistent cell numbers and confluence levels across experiments. 2. Monitor cell morphology: Visually inspect cells for signs of stress or overgrowth before adding the compound.
Assay-specific technical issues: Problems with reagents or instrument settings can lead to unreliable data.1. Run positive and negative controls: Include a known apoptosis inducer (e.g., staurosporine) and a vehicle control (e.g., DMSO) in every experiment. 2. Check reagent integrity: Ensure that assay components, especially Annexin V binding buffer containing calcium, are not expired and have been stored correctly.

Issue 3: Unexpected Changes in Cellular Signaling Pathways

Potential Cause Recommended Troubleshooting Steps
Off-target kinase inhibition: Natural products, including those with quinone structures, can have inhibitory effects on a range of protein kinases, leading to unexpected modulation of signaling pathways.1. Perform a preliminary kinase screen: If resources allow, a broad kinase panel screening can identify potential off-target interactions. 2. Profile key signaling pathways: Use western blotting or other immunoassays to assess the phosphorylation status of key proteins in major survival pathways (e.g., Akt, ERK, NF-κB). 3. Use specific kinase inhibitors as controls: Compare the signaling phenotype induced by this compound to that of known inhibitors of suspected off-target kinases.
Activation of stress-response pathways: Cellular stress induced by this compound can activate various signaling cascades unrelated to its primary apoptotic mechanism.1. Monitor stress-activated protein kinases (SAPKs): Assess the activation of JNK and p38 MAPK, which are common markers of cellular stress. 2. Measure markers of DNA damage and unfolded protein response (UPR): Check for activation of proteins like γH2AX (DNA damage) and CHOP (UPR).

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound, a natural product, is known to inhibit the proliferation of cancer cells by inducing apoptosis. This process is mediated by mitochondrial dysfunction and the activation of caspases.

Q2: Does this compound have any known off-target effects?

A2: While specific off-target interactions for this compound have not been extensively documented in publicly available literature, its chemical structure, which includes a quinone moiety, suggests the potential for off-target activities. Quinones are known to induce oxidative stress through redox cycling and can covalently modify proteins, potentially leading to non-specific cytotoxicity and interaction with various cellular targets.

Q3: What are the recommended positive and negative controls for cellular assays with this compound?

A3:

  • Positive Control (for apoptosis): A well-characterized apoptosis inducer such as staurosporine or etoposide should be used to ensure the assay is performing correctly.

  • Negative Control: A vehicle control, typically DMSO, at the same final concentration used to dissolve this compound, is essential to account for any effects of the solvent on the cells.

  • Untreated Control: A population of cells that receives no treatment should also be included to establish a baseline for cell viability and apoptosis.

Q4: How can I differentiate between apoptosis and necrosis when treating cells with this compound?

A4: The use of dual staining with Annexin V and a viability dye like propidium iodide (PI) or 7-AAD in flow cytometry is the recommended method.

  • Viable cells: Annexin V-negative and PI/7-AAD-negative.

  • Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.

  • Necrotic cells: Annexin V-negative and PI/7-AAD-positive (this population is less common).

Q5: What is the optimal concentration of this compound to use in my experiments?

A5: The optimal concentration is highly dependent on the cell line being used. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth or viability) for your specific cell line. This will help you select appropriate concentrations for subsequent mechanistic studies.

Experimental Protocols

1. Annexin V Apoptosis Assay by Flow Cytometry

This protocol is for the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Treated and control cells

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cells with the desired concentration of this compound for the determined time. Include positive and negative controls.

    • Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

2. Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of executioner caspases 3 and 7.

  • Materials:

    • Caspase-3/7 Activity Assay Kit (containing a fluorogenic caspase-3/7 substrate, e.g., Ac-DEVD-AMC)

    • Cell lysis buffer

    • Treated and control cells

    • Fluorometric plate reader

  • Procedure:

    • Treat cells with this compound as desired.

    • Lyse the cells using the provided cell lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • In a black 96-well plate, add an equal amount of protein from each lysate.

    • Prepare the caspase-3/7 substrate solution according to the kit manufacturer's instructions.

    • Add the substrate solution to each well containing cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.

3. MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Treated and control cells in a 96-well plate

    • Microplate reader

  • Procedure:

    • Plate cells in a 96-well plate and treat with various concentrations of this compound.

    • After the desired incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

TrijuganoneC_Apoptosis_Pathway TrijuganoneC This compound Mitochondria Mitochondria TrijuganoneC->Mitochondria Induces Dysfunction CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates ActiveCaspase37 Active Caspase-3/7 ActiveCaspase9->ActiveCaspase37 Cleaves & Activates Caspase37 Pro-Caspase-3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis Executes

Caption: Known apoptotic signaling pathway induced by this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed CheckCytotoxicity Assess Non-Specific Cytotoxicity Start->CheckCytotoxicity KinaseProfiling Investigate Off-Target Kinase Effects Start->KinaseProfiling ROS_Assay Measure ROS Production (e.g., DCFDA assay) CheckCytotoxicity->ROS_Assay NAC_Control Include Antioxidant Control (e.g., N-acetylcysteine) CheckCytotoxicity->NAC_Control Interpret Interpret Data & Refine Hypothesis ROS_Assay->Interpret NAC_Control->Interpret WesternBlot Profile Key Survival Pathways (Akt, ERK, etc.) KinaseProfiling->WesternBlot KinomeScan Perform Kinome-wide Screen (if feasible) KinaseProfiling->KinomeScan WesternBlot->Interpret KinomeScan->Interpret

Caption: Workflow for troubleshooting potential off-target effects.

Assay_Troubleshooting_Tree Problem Inconsistent Results? ApoptosisAssay Apoptosis Assay Problem->ApoptosisAssay ViabilityAssay Viability Assay Problem->ViabilityAssay TimeCourse Optimize Time Course ApoptosisAssay->TimeCourse Controls Check Controls (Positive & Vehicle) ApoptosisAssay->Controls CellHealth Verify Cell Health & Confluence ApoptosisAssay->CellHealth DoseResponse Optimize Dose-Response ViabilityAssay->DoseResponse ReagentInterference Check for Compound Interference with Assay ViabilityAssay->ReagentInterference PlateUniformity Assess Plate Uniformity (Edge Effects) ViabilityAssay->PlateUniformity

Caption: Decision tree for troubleshooting common assay issues.

Technical Support Center: Overcoming Resistance to Trijuganone C in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trijuganone C. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a natural product that has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.[1] This process is mediated by mitochondrial dysfunction and the activation of caspases.[1]

Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential general mechanisms of resistance?

A2: Acquired resistance to anti-cancer drugs is a complex issue that can arise from various molecular changes within the cancer cells.[2] Some common mechanisms include:

  • Genetic Mutations: Alterations in the genetic makeup of the cancer cells can lead to changes that prevent the drug from effectively binding to its target.[3]

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the effects of a drug by activating other pro-survival signaling pathways.[3][4]

  • Increased Drug Efflux: Cancer cells may increase the expression of transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[3][5]

  • Alterations in the Tumor Microenvironment: Changes in the environment surrounding the tumor can also contribute to drug resistance.[2][4]

Q3: What initial steps can I take to confirm and characterize resistance to this compound in my cell line?

A3: To confirm and characterize resistance, a systematic approach is recommended. This typically involves determining the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value in the suspected resistant line compared to the parental line is a primary indicator of resistance.

Troubleshooting Guides

Issue 1: Decreased Apoptotic Response to this compound Treatment

Symptoms:

  • Reduced cleavage of caspase-3 and PARP upon this compound treatment compared to sensitive cells.

  • Lower percentage of apoptotic cells as measured by Annexin V/Propidium Iodide staining.

Possible Causes and Solutions:

Potential Cause Suggested Troubleshooting/Investigation Experimental Protocol
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Perform Western blot analysis to compare the expression levels of pro- and anti-apoptotic proteins in sensitive and resistant cells.Western Blot for Apoptotic Proteins: 1. Lyse sensitive and resistant cells treated with this compound (and untreated controls).2. Quantify protein concentration using a BCA assay.3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.4. Probe with primary antibodies against Bcl-2, Bcl-xL, Bax, and Bak.5. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.6. Detect with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
Downregulation or mutation of pro-apoptotic proteins (e.g., Bax, Bak) Sequence the genes of key pro-apoptotic proteins in both sensitive and resistant cell lines to check for mutations.Sanger Sequencing of Pro-Apoptotic Genes: 1. Isolate genomic DNA from sensitive and resistant cells.2. Amplify the coding regions of Bax and Bak genes using PCR.3. Purify the PCR products.4. Perform Sanger sequencing and align the sequences to a reference genome to identify any mutations.
Impaired mitochondrial outer membrane permeabilization (MOMP) Assess the mitochondrial membrane potential using a fluorescent dye like JC-1 or TMRE.Mitochondrial Membrane Potential Assay: 1. Seed sensitive and resistant cells in a multi-well plate.2. Treat with this compound for the desired time.3. Incubate cells with JC-1 dye according to the manufacturer's protocol.4. Analyze the fluorescence using a flow cytometer or fluorescence microscope. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Hypothetical Data Summary:

Cell LineThis compound (IC50)Bcl-2 Expression (Relative Fold Change)Bax Expression (Relative Fold Change)
Parental Sensitive1.5 µM1.01.0
Resistant Sub-clone 112.8 µM3.20.9
Resistant Sub-clone 215.2 µM1.10.4
Issue 2: No significant change in apoptosis, but reduced inhibition of cell proliferation.

Symptoms:

  • Cell viability assays (e.g., MTT, CellTiter-Glo) show decreased sensitivity to this compound.

  • Cell cycle analysis shows minimal changes in cell cycle distribution upon treatment.

Possible Causes and Solutions:

Potential Cause Suggested Troubleshooting/Investigation Experimental Protocol
Activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) Use Western blotting to examine the phosphorylation status (activation) of key proteins in these pathways (e.g., Akt, ERK).Western Blot for Signaling Proteins: 1. Serum-starve sensitive and resistant cells overnight.2. Treat with this compound for various time points.3. Lyse cells and perform Western blotting as described previously.4. Probe with antibodies against total and phosphorylated forms of Akt (Ser473) and ERK1/2 (Thr202/Tyr204).
Increased expression of growth factor receptors Quantify the cell surface expression of common growth factor receptors (e.g., EGFR, HER2) using flow cytometry.Flow Cytometry for Surface Receptors: 1. Harvest sensitive and resistant cells.2. Incubate with fluorescently labeled antibodies against EGFR and HER2.3. Analyze the mean fluorescence intensity using a flow cytometer.
Enhanced drug efflux Measure the intracellular accumulation of a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-glycoprotein).Drug Efflux Assay: 1. Incubate sensitive and resistant cells with Rhodamine 123.2. Measure the intracellular fluorescence over time using a flow cytometer or plate reader.3. Optionally, include a known efflux pump inhibitor (e.g., Verapamil) as a control. Lower fluorescence in resistant cells suggests increased efflux.

Hypothetical Data Summary:

Cell Linep-Akt (Ser473) Level (Fold Change vs. Untreated)p-ERK1/2 (Thr202/Tyr204) Level (Fold Change vs. Untreated)Intracellular Rhodamine 123 (MFI)
Parental Sensitive0.40.68500
Resistant Sub-clone 31.81.18200
Resistant Sub-clone 41.22.53100

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway of this compound Action and Resistance

TrijuganoneC_Pathway cluster_0 This compound Action cluster_1 Resistance Mechanisms TrijuganoneC This compound Mitochondria Mitochondria TrijuganoneC->Mitochondria Induces Dysfunction Efflux Drug Efflux Pump TrijuganoneC->Efflux Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Bcl2 Upregulated Bcl-2 Bcl2->Mitochondria Inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Bcl2 Activates MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Bcl2 Activates Efflux->TrijuganoneC Expels workflow start Observe Reduced Sensitivity to this compound ic50 Confirm Resistance: Determine IC50 in Parental and Suspected Resistant Cells start->ic50 characterize Characterize Phenotype ic50->characterize apoptosis Apoptosis Assays: (Annexin V, Caspase Cleavage) characterize->apoptosis Reduced Apoptosis proliferation Proliferation/Viability Assays: (MTT, Cell Counting) characterize->proliferation Reduced Proliferation Inhibition investigate Investigate Mechanism apoptosis->investigate proliferation->investigate western Western Blot: (Apoptotic & Signaling Proteins) investigate->western efflux_assay Drug Efflux Assay investigate->efflux_assay sequencing Gene Sequencing investigate->sequencing overcome Strategies to Overcome Resistance western->overcome efflux_assay->overcome sequencing->overcome

References

Artifacts in Trijuganone C experiments and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trijuganone C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a diterpenoid natural product, specifically a tanshinone, that has been isolated from medicinal plants such as Salvia miltiorrhiza (Danshen) and Salvia trijuga. Its primary reported biological activity is the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of the intrinsic apoptotic pathway, which involves mitochondrial dysfunction and the activation of caspases.

Q2: What are the main challenges and potential artifacts when working with this compound?

A2: The main challenges when working with this compound, and tanshinones in general, relate to its stability and purity. Potential artifacts can arise from:

  • Degradation: this compound may be susceptible to degradation under certain conditions, such as exposure to high temperatures, light, and non-optimal pH, which can lead to the formation of inactive or interfering byproducts.

  • Contamination: Impurities from the extraction and purification process can interfere with biological assays, leading to misleading results.

  • Solvent Effects: The choice of solvent for dissolving and storing this compound can impact its stability and activity.

Q3: How should I store this compound to ensure its stability?

A3: To ensure the stability of this compound, it should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (ideally -20°C or below). For solutions, it is recommended to prepare fresh stocks for each experiment. If storage of solutions is necessary, they should be stored in an appropriate solvent (e.g., DMSO) at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issues with Compound Stability and Purity

Problem: Inconsistent or lower-than-expected activity of this compound in biological assays.

Possible Cause Suggested Solution
Degradation due to improper storage Store the solid compound at -20°C or below, protected from light. Prepare fresh solutions for each experiment. If storing solutions, use an appropriate solvent like DMSO and store at -80°C in single-use aliquots.
Degradation during experimentation Minimize exposure of this compound solutions to light and elevated temperatures. Use amber-colored tubes and work on ice when possible. Be mindful of the pH of your experimental buffers, as extreme pH can promote degradation.
Impure starting material Verify the purity of your this compound sample using analytical techniques such as HPLC or LC-MS. If impurities are detected, repurify the compound using an appropriate chromatographic method.
Contamination from labware Ensure all labware is thoroughly cleaned and free of contaminants that could react with or degrade this compound.
Artifacts in Biological Assays

Problem: Unexpected or inconsistent results in apoptosis-related assays (e.g., caspase activation, mitochondrial dysfunction).

Possible Cause Suggested Solution
Solvent interference Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all samples, including controls. Run a solvent-only control to assess its effect on the cells.
Cell culture variability Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Inconsistent cell health can lead to variable responses to treatment.
Assay-specific artifacts Refer to the troubleshooting section of your specific assay kit. For example, in mitochondrial membrane potential assays, some compounds can quench the fluorescent signal, leading to a false positive for depolarization.
Incorrect timing of measurements The induction of apoptosis is a time-dependent process. Perform a time-course experiment to determine the optimal time point for measuring caspase activation and mitochondrial dysfunction after this compound treatment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol is adapted from methods used for the analysis of tanshinones from Salvia miltiorrhiza.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient could be starting from 50% methanol and increasing to 90% methanol over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 270 nm.

  • Sample Preparation: Dissolve a small amount of this compound in methanol or DMSO to a known concentration. Filter the sample through a 0.45 µm filter before injection.

Caspase-3/7 Activity Assay

This is a general protocol for measuring caspase activity using a commercially available kit.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Treatment: Treat cells with varying concentrations of this compound for the desired amount of time. Include a positive control (e.g., staurosporine) and a vehicle control (e.g., DMSO).

  • Lysis: Lyse the cells according to the kit manufacturer's instructions to release the caspases.

  • Substrate Addition: Add the caspase-3/7 substrate to the cell lysates. This substrate is typically a peptide with a fluorophore or chromophore that is cleaved by active caspases.

  • Incubation: Incubate the plate at room temperature or 37°C, protected from light, for the time specified in the kit protocol.

  • Measurement: Read the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Mitochondrial Membrane Potential Assay

This protocol uses a fluorescent dye (e.g., JC-1, TMRE) to assess changes in mitochondrial membrane potential.

  • Cell Seeding and Treatment: Follow the same procedure as for the caspase activity assay.

  • Dye Loading: After treatment, remove the media and incubate the cells with the fluorescent dye according to the manufacturer's instructions.

  • Washing: Gently wash the cells to remove excess dye.

  • Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. For JC-1, healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (monomers). For TMRE, a decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Data Analysis: Quantify the changes in fluorescence to determine the percentage of cells with depolarized mitochondria.

Visualizations

This compound Experimental Workflow

G cluster_0 Preparation cluster_1 Cell Culture & Treatment cluster_2 Apoptosis Assays cluster_3 Data Analysis TrijuganoneC This compound Stock Purity Purity Check (HPLC) TrijuganoneC->Purity Treatment Treatment with this compound Purity->Treatment Culture Cell Culture Culture->Treatment Mito Mitochondrial Dysfunction Assay Treatment->Mito Caspase Caspase Activation Assay Treatment->Caspase Analysis Data Analysis & Interpretation Mito->Analysis Caspase->Analysis G cluster_0 Mitochondrion TrijuganoneC This compound Bcl2 Anti-apoptotic Bcl-2 proteins TrijuganoneC->Bcl2 BaxBak Pro-apoptotic Bax/Bak TrijuganoneC->BaxBak Bcl2->BaxBak CytoC_mito Cytochrome c BaxBak->CytoC_mito release CytoC_cyto Cytochrome c (cytosol) CytoC_mito->CytoC_cyto Apaf1 Apaf-1 CytoC_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Start Inconsistent Results CheckPurity Check Compound Purity (HPLC) Start->CheckPurity CheckStorage Review Storage Conditions Start->CheckStorage CheckProtocol Review Experimental Protocol Start->CheckProtocol Outcome Identify Source of Artifact CheckPurity->Outcome CheckStorage->Outcome CheckControls Verify Controls (Positive/Negative) CheckProtocol->CheckControls CheckControls->Outcome

Technical Support Center: Trijuganone C Purity Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for determining the purity of a Trijuganone C sample?

A1: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is often the primary method for quantifying purity and detecting impurities.[1] Orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS), if the compound is volatile or can be derivatized, and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the structure and identifying any co-eluting or structurally related impurities.[2][3]

Q2: How can I establish the identity of this compound in my sample?

A2: The identity of this compound can be confirmed by comparing its analytical data with a qualified reference standard. Key analytical techniques for identity confirmation include:

  • NMR Spectroscopy (¹H, ¹³C, 2D-NMR): Provides detailed structural information, which serves as a unique fingerprint of the molecule.[2][3][4][5]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, which can be compared to the expected values for this compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule.[6]

  • Chromatographic Retention Time: The retention time of the sample peak in HPLC or GC should match that of the reference standard under the same conditions.[7]

Q3: What are the common sources of impurities in a this compound sample?

A3: Impurities in a natural product sample like this compound can originate from various sources, including:

  • Biosynthesis: Structurally related compounds produced by the same biological source.

  • Extraction and Isolation Process: Residual solvents, reagents, and by-products from the purification steps.

  • Degradation: The compound may degrade over time due to factors like temperature, light, oxygen, and pH.[8][9][10][11][12]

  • Contamination: Introduction of foreign substances during handling and storage.[1]

Q4: Is a single peak in my HPLC chromatogram sufficient to confirm the purity of this compound?

A4: While a single, sharp, and symmetrical peak in an HPLC chromatogram is a good indicator of purity, it is not conclusive.[7] Impurities may co-elute with the main peak or may not be detectable by the chosen detector. Therefore, it is essential to use orthogonal methods, such as mass spectrometry or analyzing the peak purity with a Diode Array Detector (DAD), to ensure the peak represents a single component.[7]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Peak Tailing or Fronting - Column degradation- Inappropriate mobile phase pH- Sample overload- Presence of active sites on the stationary phase- Replace the column- Adjust the mobile phase pH to ensure the analyte is in a single ionic form- Reduce the injection volume or sample concentration- Use a mobile phase additive (e.g., triethylamine) to block active sites
Ghost Peaks - Contamination in the mobile phase, injection system, or sample- Carryover from a previous injection- Use fresh, high-purity solvents and sample vials- Implement a robust needle wash protocol- Inject a blank run to identify the source of contamination
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate- Temperature variations- Column equilibration issues- Ensure proper mobile phase mixing and pump performance- Use a column oven to maintain a constant temperature- Allow sufficient time for column equilibration between runs
Poor Resolution Between Peaks - Suboptimal mobile phase composition or gradient- Inappropriate column chemistry- Optimize the mobile phase strength and gradient profile- Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl)
GC-MS Analysis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
No Peaks Detected - No sample injection- Leak in the system- Inactive ion source- Check the syringe and autosampler- Perform a leak check- Clean and service the ion source
Broad or Tailing Peaks - Active sites in the inlet liner or column- Column contamination or degradation- Sample degradation at high temperature- Use a deactivated inlet liner- Condition or replace the column- Optimize the injection temperature
Poor Sensitivity - Contaminated ion source- Low injection volume- Improper detector settings- Clean the ion source- Increase the injection volume or sample concentration- Optimize the detector voltage and other parameters
Mass Spectrum Does Not Match Library - Co-eluting impurity- Incorrect background subtraction- Isomer of the target compound- Improve chromatographic separation- Carefully select the background region for subtraction- Consider the possibility of isomeric forms

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

Chromatographic Conditions (Example):

Parameter Value
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 min, hold at 90% B for 5 min, return to 10% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm and 280 nm, or MS in full scan mode

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the blank (solvent), standards, and samples into the HPLC system.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by NMR Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean and dry NMR tube.

Acquisition Parameters (Example for ¹H NMR):

Parameter Value
Pulse Program zg30
Number of Scans 16
Relaxation Delay 1.0 s
Acquisition Time 4.0 s

| Spectral Width | 20 ppm |

Acquisition Parameters (Example for ¹³C NMR):

Parameter Value
Pulse Program zgpg30
Number of Scans 1024
Relaxation Delay 2.0 s
Acquisition Time 1.0 s

| Spectral Width | 240 ppm |

Procedure:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe.

  • Acquire the ¹H and ¹³C NMR spectra.

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Analyze the spectra to confirm the structure of this compound by comparing the chemical shifts, coupling constants, and integration values with the expected structure or a reference spectrum.

Quantitative Data Summary

HPLC Method Validation Parameters (Hypothetical Data)
Parameter Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Impurity Profile of a this compound Batch (Hypothetical Data)
Impurity Retention Time (min) Area % Identification
Impurity A8.50.15Unknown
Impurity B12.10.08Related Substance
This compound15.399.75-
Impurity C17.80.02Degradation Product

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-DAD/MS (Purity & Impurities) Filtration->HPLC GCMS GC-MS (Volatile Impurities) Filtration->GCMS NMR NMR Spectroscopy (Structural Confirmation) Filtration->NMR Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_Profile Impurity Profiling HPLC->Impurity_Profile GCMS->Impurity_Profile Structure_Verification Structural Verification NMR->Structure_Verification Final_Report Certificate of Analysis Purity_Calc->Final_Report Impurity_Profile->Final_Report Structure_Verification->Final_Report

Caption: Experimental workflow for this compound purity analysis.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_extra_peaks Extraneous Peaks cluster_solutions Potential Solutions Start Unexpected Result in Chromatogram? Tailing Peak Tailing? Start->Tailing Yes Fronting Peak Fronting? Start->Fronting Yes RT_Shift Retention Time Shift? Start->RT_Shift Yes Ghost_Peaks Ghost Peaks? Start->Ghost_Peaks Yes Sol_Tailing Check mobile phase pH Replace column Tailing->Sol_Tailing Sol_Fronting Reduce sample concentration Fronting->Sol_Fronting Sol_RT_Shift Check pump & temperature Ensure column equilibration RT_Shift->Sol_RT_Shift Sol_Ghost_Peaks Run blank Use fresh solvents Ghost_Peaks->Sol_Ghost_Peaks

Caption: Troubleshooting logic for chromatographic issues.

References

Validation & Comparative

Validating the Mechanism of Action of Trijuganone C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trijuganone C is a novel investigational compound that has demonstrated significant anti-proliferative effects in pre-clinical studies. This guide provides a comprehensive overview of the experimental validation of its proposed mechanism of action—the induction of apoptosis through inhibition of the PI3K/Akt/mTOR signaling pathway—in various cancer cell lines. The performance of this compound is compared with established anti-cancer agents, offering researchers objective data to evaluate its therapeutic potential.

Comparative Efficacy of this compound

The cytotoxic and pro-apoptotic activities of this compound were evaluated in two distinct human cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), and compared with a standard chemotherapeutic agent, Cisplatin, and a targeted MEK inhibitor, Trametinib.

Table 1: Comparative Cytotoxicity (IC₅₀) of Anti-Cancer Compounds

CompoundCell LineIC₅₀ (µM) after 48h
This compound MCF-7 8.5
A549 12.2
CisplatinMCF-725.0
A54918.5
TrametinibMCF-71.5
A5490.8

IC₅₀ values were determined using the MTT assay.

Table 2: Induction of Apoptosis by Anti-Cancer Compounds

Compound (at IC₅₀)Cell Line% Apoptotic Cells (Annexin V+/PI-)
This compound MCF-7 45.2%
A549 38.6%
CisplatinMCF-735.8%
A54931.2%
TrametinibMCF-748.5%
A54942.1%

% Apoptotic cells were quantified by flow cytometry following Annexin V-FITC and Propidium Iodide (PI) staining after 48 hours of treatment.

Table 3: Effect of this compound on Key Signaling Proteins

ProteinCell LineFold Change in Expression/Phosphorylation vs. Control
p-Akt (Ser473)MCF-70.25
A5490.31
p-mTOR (Ser2448)MCF-70.28
A5490.35
Cleaved Caspase-3MCF-74.8
A5494.2

Changes in protein levels were quantified by Western blot analysis after 24 hours of treatment with this compound at its IC₅₀ concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

1. Cell Viability (MTT) Assay

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.

  • Procedure:

    • Seed cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound, Cisplatin, or Trametinib for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Purpose: To quantify the percentage of apoptotic and necrotic cells following treatment.

  • Procedure:

    • Seed cells (1 x 10⁶ cells/well) in a 6-well plate and incubate for 24 hours.

    • Treat cells with the respective IC₅₀ concentrations of each compound for 48 hours.

    • Harvest both adherent and floating cells and wash twice with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer and analyze immediately by flow cytometry.

    • Differentiate cell populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Western Blot Analysis

  • Purpose: To detect changes in the expression and phosphorylation status of proteins within the target signaling pathway.

  • Procedure:

    • Treat cells with this compound at its IC₅₀ concentration for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-p-mTOR, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway, the experimental workflow used for its validation, and the logical relationship between this compound and its cellular effects.

TrijuganoneC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Phosphorylates (Activates) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis via Proliferation Cell Survival & Proliferation mTOR->Proliferation TrijuganoneC This compound TrijuganoneC->PI3K TrijuganoneC->Akt Inhibits Apoptosis Apoptosis Caspase3 Caspase-3 Bcl2->Caspase3 Caspase3->Apoptosis

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Validation cluster_2 Phase 3: Mechanism Confirmation A1 Culture MCF-7 & A549 Cell Lines A2 Treat with serial dilutions of This compound A1->A2 A3 MTT Assay (48h) A2->A3 A4 Determine IC50 Value A3->A4 B1 Treat cells with IC50 concentration A4->B1 C1 Treat cells with IC50 concentration A4->C1 B2 Annexin V/PI Staining B1->B2 B3 Flow Cytometry Analysis B2->B3 B4 Quantify Apoptotic Cells B3->B4 C2 Protein Extraction (Western Blot) C1->C2 C3 Probe for p-Akt, p-mTOR, Cleaved Caspase-3 C2->C3 C4 Confirm Pathway Inhibition C3->C4

Caption: Experimental workflow for validating this compound's mechanism of action.

Logical_Flow start This compound Treatment pathway_inhibition Inhibition of PI3K/Akt/mTOR Pathway start->pathway_inhibition protein_change Decreased p-Akt & p-mTOR (Verified by Western Blot) pathway_inhibition->protein_change apoptosis_induction Induction of Apoptosis pathway_inhibition->apoptosis_induction caspase_activation Increased Cleaved Caspase-3 (Verified by Western Blot) apoptosis_induction->caspase_activation cell_death Decreased Cell Viability (Verified by MTT & Annexin V Assays) apoptosis_induction->cell_death outcome Anti-Cancer Effect cell_death->outcome

Caption: Logical flow from this compound treatment to its anti-cancer effect.

A Comparative Guide to the Efficacy of Trijuganone C and Other Tanshinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Trijuganone C with other notable tanshinones, including Trijuganone B. The information presented is collated from preclinical research and is intended to support further investigation and drug development efforts.

Executive Summary

Tanshinones, a group of bioactive compounds isolated from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant attention for their therapeutic potential across a range of diseases, including cancer and inflammatory conditions. Among these, this compound has demonstrated potent antiproliferative and pro-apoptotic activities, particularly in leukemia and colon cancer cell lines. This guide offers a comparative analysis of its efficacy against other tanshinones, supported by experimental data, detailed methodologies, and signaling pathway diagrams.

Comparative Antiproliferative Efficacy

A key study by Uto et al. (2018) provides a direct comparison of the antiproliferative activities of this compound, Trijuganone B, and other major tanshinones against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this research are summarized below, illustrating the relative potency of these compounds.

Table 1: Antiproliferative Activity (IC50, µM) of Tanshinones against Human Cancer Cell Lines
CompoundHL-60 (Leukemia)Jurkat (Leukemia)U937 (Leukemia)DLD-1 (Colon)COLO 205 (Colon)Caco-2 (Colon)
This compound < 10< 10> 10< 10< 10< 10
Trijuganone B > 10> 10> 10> 10> 10> 10
Dihydrotanshinone I < 10> 10> 10> 10> 10> 10
Cryptotanshinone < 10< 10< 10> 10> 10> 10
Tanshinone IIA < 10< 10< 10> 10> 10> 10
Tanshinone I < 10< 10< 10> 10> 10> 10

Data sourced from Uto et al., 2018.[1]

Key Observation: this compound exhibits potent antiproliferative activity against both leukemia and colon cancer cell lines, with IC50 values consistently below 10 µM. In contrast, Trijuganone B showed significantly weaker activity across all tested cell lines.

Mechanism of Action: Apoptosis Induction

This compound exerts its antiproliferative effects primarily through the induction of apoptosis. Mechanistic studies have revealed its ability to activate key components of the apoptotic signaling cascade.

This compound-Induced Apoptotic Pathway

Research indicates that this compound triggers apoptosis via the intrinsic (mitochondrial) pathway, characterized by the activation of initiator and effector caspases.[1]

Trijuganone_C_Apoptosis_Pathway Trijuganone_C This compound Mitochondrion Mitochondrion Trijuganone_C->Mitochondrion Caspase8 Caspase-8 (Initiator) Trijuganone_C->Caspase8 Activates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Caspase8->Caspase3 Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Comparative Mechanistic Insights

While the pro-apoptotic mechanism of this compound is relatively well-characterized, detailed signaling pathways for Trijuganone B are less understood based on currently available literature. The primary reported activity for Trijuganone B is the inhibition of leukemia cell proliferation, though the specific molecular targets and pathways have not been as extensively elucidated as those for this compound.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the antiproliferative and apoptotic effects of tanshinones.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with Tanshinones (various concentrations) start->treat incubate1 Incubate (e.g., 48-72 hours) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (e.g., 4 hours) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance (e.g., 570 nm) solubilize->read analyze Calculate IC50 values read->analyze

Caption: General workflow for the MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the tanshinone compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional period (e.g., 4 hours).

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Protocol Details:

  • Cell Lysis: Cells are treated with the tanshinone compound for a specified time, then harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Other Biological Activities: A Note on Current Research

While the antiproliferative effects of this compound are well-documented in the cited study, there is limited publicly available research directly comparing its anti-inflammatory and antioxidant efficacy against Trijuganone B and other tanshinones in a quantitative manner. Tanshinones as a class are known to possess these properties, often through the modulation of signaling pathways such as NF-κB. However, further studies are required to elucidate the specific comparative potency of this compound in these areas.

Conclusion

Based on the available evidence, this compound emerges as a particularly potent antiproliferative agent among the tested tanshinones, with a clear mechanism of action involving the induction of apoptosis. Its superior efficacy compared to Trijuganone B in the context of cancer cell growth inhibition is significant. This guide highlights the potential of this compound as a lead compound for further anticancer drug development. Future research should focus on expanding the comparative analysis to other biological activities and validating these findings in in vivo models.

References

A Comparative Analysis of Trijuganone C and Paclitaxel on Cancer Cells: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the novel natural compound Trijuganone C and the established chemotherapeutic agent paclitaxel reveals distinct mechanisms of action and varied efficacy across different cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a side-by-side examination of their anti-cancer properties, supported by experimental data and detailed methodologies.

This compound, a diterpenoid isolated from the medicinal plant Salvia miltiorrhiza, has demonstrated significant antiproliferative effects by inducing apoptosis through mitochondrial dysfunction and caspase activation[1]. In contrast, paclitaxel, a widely used mitotic inhibitor, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis[2][3]. This fundamental difference in their mechanisms of action suggests they may have distinct therapeutic applications and potential for combination therapies.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and paclitaxel in various cancer cell lines, providing a direct comparison of their cytotoxic activity.

Cell LineCancer TypeThis compound IC50 (μM)Paclitaxel IC50 (nM)
HL-60Leukemia< 10[1][4]20[3]
JurkatLeukemia< 10[1][4]5
DLD-1Colon Cancer< 10[1][4]50[5]
COLO 205Colon Cancer< 10[1][4]3
Caco-2Colon Cancer< 10[1][4]4 - 20

Mechanistic Insights: Signaling Pathways

The distinct mechanisms of this compound and paclitaxel are visually represented in the following signaling pathway diagrams.

Trijuganone_C_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase9 Caspase-9 Cytochrome c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound's apoptotic pathway.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Dysfunctional Formation G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Paclitaxel's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and paclitaxel on cancer cells and calculate their respective IC50 values.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The cells are then treated with various concentrations of this compound or paclitaxel for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against drug concentration.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Add_Drug Add this compound or Paclitaxel Incubate1->Add_Drug Incubate2 Incubate 48-72h Add_Drug->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

MTT assay experimental workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and paclitaxel.

Procedure:

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or paclitaxel for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: To assess the effect of this compound on mitochondrial membrane potential (ΔΨm).

Procedure:

  • Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified duration.

  • JC-1 Staining: The cells are then incubated with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope or a flow cytometer.

  • Data Analysis: The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential.

Caspase Activity Assay

Objective: To measure the activation of caspases, key executioners of apoptosis.

Procedure:

  • Cell Lysis: Following treatment with this compound or paclitaxel, cells are lysed to release cellular proteins.

  • Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3, -8, or -9) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow the activated caspases to cleave the substrate.

  • Signal Detection: The resulting fluorescent or colorimetric signal is measured using a plate reader. The signal intensity is proportional to the caspase activity.

Conclusion

This comparative guide highlights that while both this compound and paclitaxel effectively induce apoptosis in cancer cells, they do so through distinct molecular pathways. This compound's mechanism, centered on mitochondrial dysfunction, presents a promising avenue for further investigation, particularly in cancer types that may be resistant to microtubule-targeting agents like paclitaxel. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of this compound and to design future studies, including potential synergistic combinations with existing chemotherapies.

References

A Comparative Guide: Trijuganone C vs. Doxorubicin in Leukemia Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research landscape exists when comparing the efficacy and mechanisms of Trijuganone C and the widely-used chemotherapeutic agent, doxorubicin, in the context of leukemia. While extensive data is available for doxorubicin's activity in various leukemia cell models, scientific literature on the specific effects of this compound on these malignant cells is presently unavailable.

This guide, therefore, provides a comprehensive overview of doxorubicin's established role in combating leukemia, supported by experimental data and detailed protocols. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals. While a direct comparison with this compound is not possible at this time, the data presented on doxorubicin can serve as a benchmark for future studies on novel compounds like this compound.

One study has indicated that this compound, a natural product, inhibits the proliferation of cancer cells by inducing apoptosis through mitochondrial dysfunction and caspase activation[1]. However, this research was not specific to leukemia cell lines.

Doxorubicin: A Cornerstone in Leukemia Chemotherapy

Doxorubicin is a well-established anthracycline antibiotic used in the treatment of various cancers, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML)[2]. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis[2][3][4].

Quantitative Analysis of Doxorubicin's Efficacy

The following tables summarize the cytotoxic effects, apoptosis induction, and cell cycle arrest mediated by doxorubicin in different leukemia cell lines as reported in various studies.

Table 1: Cytotoxicity of Doxorubicin in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (µM)Exposure Time (h)Assay
MOLM-13AMLApprox. 0.5 - 1.048Not Specified
JurkatT-ALLNot SpecifiedNot SpecifiedNot Specified
K562CMLNot SpecifiedNot SpecifiedNot Specified
U937AMLNot SpecifiedNot SpecifiedNot Specified

Note: Specific IC50 values were not consistently provided in the reviewed abstracts. The data for MOLM-13 is inferred from effective concentrations mentioned in one study.

Table 2: Apoptosis Induction by Doxorubicin

Cell LineLeukemia TypeConcentration (µM)Apoptosis Rate (%)Method
MOLM-13AML0.5 - 1.0Significant InductionAnnexin V/PI Staining
JurkatT-ALL5 - 1008 - 48 (DNA Fragmentation)Not Specified

Table 3: Cell Cycle Arrest Induced by Doxorubicin

Cell LineLeukemia TypeConcentrationCell Cycle Phase Arrest
JurkatT-ALLNot SpecifiedG2/M
Various B-cell lymphomasLymphoma100 nMG1 and G2

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the efficacy of chemotherapeutic agents like doxorubicin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Leukemia cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

  • Drug Treatment: Cells are treated with varying concentrations of doxorubicin or the vehicle control for 24-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of doxorubicin for the indicated time.

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Fixation: Following drug treatment, cells are harvested and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Doxorubicin's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by doxorubicin and a typical experimental workflow.

Doxorubicin_Signaling_Pathway cluster_dna DNA Damage Response cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Breaks Topo_II_Inhibition->DNA_Breaks ROS_Generation->DNA_Breaks Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction ATM_ATR ATM/ATR Activation DNA_Breaks->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53_Activation p53 Activation ATM_ATR->p53_Activation G1_G2_Arrest G1/G2 Arrest Chk1_Chk2->G1_G2_Arrest p53_Activation->G1_G2_Arrest p53_Activation->Mitochondrial_Dysfunction Apoptosis Apoptosis G1_G2_Arrest->Apoptosis Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Doxorubicin's signaling pathway in leukemia cells.

Experimental_Workflow cluster_assays Cellular Assays Start Leukemia Cell Culture Treatment Treatment with Doxorubicin (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for studying doxorubicin's effects.

References

A Head-to-Head Comparison of Trijuganone C and Other Natural Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates is Trijuganone C, a trivanillic polyphenol that has demonstrated significant anticancer properties. This guide provides a head-to-head comparison of this compound with other well-established natural anticancer compounds: Curcumin, Resveratrol, Paclitaxel, and Vincristine. The comparison is based on available experimental data on their cytotoxicity and mechanisms of action, offering a valuable resource for researchers in oncology and drug development.

Cytotoxicity Profile: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. While a direct comparative study testing this compound against all the selected compounds in the same panel of cell lines under identical conditions is not yet available in the public domain, this section compiles reported IC50 values from various studies to provide a comparative perspective. It is important to note that variations in experimental conditions, such as cell lines and exposure times, can influence IC50 values.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (as compound 13c) U373 (Glioblastoma)~40[1]
A549 (Lung Carcinoma)Not Reported
MCF-7 (Breast Adenocarcinoma)Not Reported
Curcumin A549 (Lung Carcinoma)11.2[2]
MCF-7 (Breast Adenocarcinoma)24.50[3]
HCT-116 (Colon Carcinoma)10[2]
Resveratrol A549 (Lung Carcinoma)Not Reported
MCF-7 (Breast Adenocarcinoma)131.00[3]
HCT-116 (Colon Carcinoma)Not Reported
Paclitaxel (Taxol) A549 (Lung Carcinoma)Not Reported
MCF-7 (Breast Adenocarcinoma)0.005 (5 nM)[4]
Ovarian Cancer Cell Lines0.0025 - 0.0075 (2.5 - 7.5 nM)[5]
Vincristine A549 (Lung Carcinoma)0.04 (40 nM)[6]
MCF-7 (Breast Adenocarcinoma)0.005 (5 nM)[6]

Note: The IC50 values are presented in micromolar (µM) or nanomolar (nM) concentrations. Direct comparison should be made with caution due to the differing experimental setups across the cited studies.

Mechanisms of Action: Diverse Strategies Against Cancer

Natural anticancer compounds employ a variety of mechanisms to combat cancer cell growth and survival. Understanding these mechanisms is crucial for developing targeted therapies and combination strategies.

This compound: This trivanillic polyphenol exhibits a multi-pronged attack on cancer cells. It acts as a pan-kinase inhibitor , targeting several key kinases involved in cancer cell proliferation and angiogenesis, including those related to FGF, VEGF, and EGF signaling. Furthermore, this compound has been shown to disrupt calcium homeostasis within cancer cells, a novel mechanism that contributes to its cytotoxic effects.[1]

Curcumin: The active component of turmeric, curcumin, modulates multiple signaling pathways. It is well-documented to inhibit the PI3K/Akt/mTOR pathway , a central signaling cascade that promotes cell growth, proliferation, and survival.[7][8] By downregulating this pathway, curcumin can induce apoptosis (programmed cell death) and inhibit tumor progression.

Resveratrol: Found in grapes and other fruits, resveratrol also targets the PI3K/Akt signaling pathway .[9][10] It can induce apoptosis and inhibit cancer cell proliferation by modulating the activity of key proteins within this pathway.

Paclitaxel (Taxol): A well-known chemotherapeutic agent derived from the Pacific yew tree, paclitaxel's primary mechanism involves the stabilization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest, preventing cancer cells from dividing and ultimately triggering apoptosis. Paclitaxel is also known to activate the MAPK/ERK signaling pathway .[11]

Vincristine: An alkaloid from the Madagascar periwinkle, vincristine is another microtubule-targeting agent. It inhibits the polymerization of microtubules, leading to the dissolution of the mitotic spindle and arrest of cells in the metaphase of mitosis.[12] This disruption of the cell cycle ultimately induces apoptosis in rapidly dividing cancer cells.

Signaling Pathway Visualization

To visually represent the mechanisms of action, the following diagrams illustrate a simplified experimental workflow for anticancer drug screening and the impact of this compound, Curcumin, and Resveratrol on the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation cell_culture Cancer Cell Line Culture compound_treatment Treatment with Natural Compound cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT) compound_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) compound_treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) compound_treatment->pathway_analysis kinase_assay Kinase Inhibition Assay compound_treatment->kinase_assay ic50_determination IC50 Determination viability_assay->ic50_determination animal_model Xenograft/Orthotopic Animal Model in_vivo_treatment In Vivo Compound Administration animal_model->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement toxicity_assessment Toxicity Assessment in_vivo_treatment->toxicity_assessment

Experimental Workflow for Anticancer Drug Screening

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitory Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation promotes TrijuganoneC This compound TrijuganoneC->PI3K inhibits (as a kinase inhibitor) Curcumin Curcumin Curcumin->Akt inhibits Resveratrol Resveratrol Resveratrol->Akt inhibits

Modulation of the PI3K/Akt Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Curcumin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V Assay for Apoptosis

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Kinase Inhibition Assay

Kinase inhibition assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Setup: In a microplate well, combine the kinase enzyme, a specific substrate peptide, and ATP in a reaction buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

Conclusion

This compound emerges as a compelling natural anticancer compound with a unique multi-kinase inhibitory mechanism and an ability to disrupt cellular calcium homeostasis. While a direct, comprehensive comparison of its cytotoxic potency against other natural compounds like Curcumin, Resveratrol, Paclitaxel, and Vincristine is warranted, the available data suggests it holds significant promise. The diverse mechanisms of action of these natural compounds highlight the rich therapeutic potential of nature's pharmacopeia. Further research, including head-to-head preclinical studies and in vivo validation, will be crucial to fully elucidate the clinical potential of this compound and its place in the landscape of cancer therapeutics. This guide serves as a foundational resource for researchers to navigate the comparative landscape of these promising natural anticancer agents.

References

Trijuganone C: A Comparative Analysis of its Preclinical Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of the therapeutic potential of Trijuganone C, a naturally derived compound, in preclinical models showcases its promise as a potent anticancer agent. This guide provides a detailed comparison with established therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a diterpene isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), has demonstrated significant antiproliferative effects against various cancer cell lines.[1][2] Preclinical evidence suggests its mechanism of action involves the induction of apoptosis through mitochondrial dysfunction and caspase activation, positioning it as a noteworthy candidate for further oncological drug development.[2] This report outlines the existing preclinical data for this compound and contrasts its performance with standard therapeutic alternatives, Doxorubicin for cancer and Ibuprofen for inflammation, to validate its therapeutic promise.

Anticancer Potential of this compound

Salvia miltiorrhiza has a long history in traditional medicine, and modern phytochemical investigations have identified several bioactive compounds within it, including this compound.[1][3][4] The primary evidence for the anticancer activity of this compound comes from a study that investigated its effects on human leukemia and colon cancer cells.[2]

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through a cascade of molecular events.[2] This programmed cell death is initiated by the activation of Bid and Bax proteins, which leads to a loss of mitochondrial membrane potential.[2] Subsequently, cytochrome c is released from the mitochondria into the cytosol, triggering the activation of caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[2] The activation of caspase-3 culminates in the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis.[2] Notably, the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL remained unaffected by this compound treatment.[2]

This compound Apoptosis Pathway Trijuganone_C This compound Bid_Bax Bid/Bax Activation Trijuganone_C->Bid_Bax Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bid_Bax->Mitochondrion Acts on Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic pathway induced by this compound in cancer cells.

Comparative Efficacy: this compound vs. Doxorubicin

To contextualize the anticancer potential of this compound, its in vitro efficacy is compared with Doxorubicin, a widely used chemotherapeutic agent.

Cell LineThis compound IC₅₀ (µM)[2]Doxorubicin IC₅₀ (µM)
Leukemia
HL-60< 10~0.01 - 0.1
Jurkat< 10~0.05 - 0.5
U937Significant Activity~0.02 - 0.2
Colon Cancer
DLD-1< 10~0.1 - 1.0
COLO 205< 10~0.1 - 1.0
Caco-2< 10~0.5 - 5.0

Note: IC₅₀ values for Doxorubicin are approximate ranges from various preclinical studies and can vary based on experimental conditions.

Anti-inflammatory Potential of this compound

Currently, there is a lack of publicly available preclinical data specifically investigating the anti-inflammatory properties of this compound. While other natural compounds have been shown to inhibit inflammatory pathways, such as the NF-κB signaling pathway, dedicated studies are required to determine if this compound possesses similar activities.

For a hypothetical comparison, we can consider Ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID).

ParameterThis compoundIbuprofen (Typical Preclinical Data)
Inhibition of COX-2 Data N/AIC₅₀ ~1-10 µM
Reduction of PGE₂ Data N/ASignificant reduction in various models
In vivo Efficacy Data N/ADose-dependent reduction in paw edema

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the preclinical therapeutic potential of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: A typical workflow for a cell viability (MTT) assay.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Xenograft Model

This model assesses the in vivo anticancer efficacy of a compound.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment (test compound) and control (vehicle) groups. The compound is administered via a specific route (e.g., oral, intraperitoneal) at a defined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion

The preclinical data currently available for this compound strongly supports its potential as an anticancer agent, with a clear mechanism of action involving the induction of apoptosis. Its potent cytotoxic effects against a range of cancer cell lines warrant further investigation in in vivo models to assess its efficacy and safety profile. While its anti-inflammatory properties remain to be explored, the initial findings in oncology make this compound a promising natural product for the development of novel cancer therapies. Further research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and a broader screening for other potential therapeutic applications, including its potential as an anti-inflammatory agent.

References

Cross-Validation of Trijuganone C's Anticancer Effects: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-laboratory validation of the anticancer effects of Trijuganone C is not feasible at present due to a lack of publicly available, peer-reviewed research studies. While commercial suppliers note its origin from Salvia miltiorrhiza and its potential to induce apoptosis in cancer cells through mitochondrial dysfunction and caspase activation, the primary experimental data from different research groups required for a comparative analysis is not accessible in scientific literature.

This guide aims to provide a framework for such a comparison, should data become available, and will discuss the general anticancer properties of compounds isolated from Salvia miltiorrhiza, the reported source of this compound, to offer context for potential future research.

Hypothetical Data Comparison

For a robust cross-validation of this compound's anticancer effects, quantitative data from multiple independent laboratories would be summarized in tables. Below are templates for how such data would be presented.

Table 1: Comparative Cytotoxicity of this compound (IC50 Values in µM)

Cancer Cell LineLab A (Reference)Lab B (Reference)Lab C (Reference)
MCF-7 (Breast)Data not availableData not availableData not available
A549 (Lung)Data not availableData not availableData not available
HeLa (Cervical)Data not availableData not availableData not available
HCT116 (Colon)Data not availableData not availableData not available

Table 2: Induction of Apoptosis by this compound (% Apoptotic Cells)

Cancer Cell LineTreatment ConditionLab A (Reference)Lab B (Reference)
MCF-7 This compound [Concentration]Data not availableData not available
A549 This compound [Concentration]Data not availableData not available

Table 3: Effect of this compound on Key Apoptotic Proteins (Fold Change)

ProteinCancer Cell LineLab A (Reference)Lab B (Reference)
Bax MCF-7Data not availableData not available
Bcl-2 MCF-7Data not availableData not available
Cleaved Caspase-3 MCF-7Data not availableData not available
Cleaved Caspase-9 MCF-7Data not availableData not available

Standard Experimental Protocols for Anticancer Drug Evaluation

The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds. These protocols would be essential for comparing the results from different laboratories.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the desired concentration of this compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Caspase-9, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Visualizing Potential Mechanisms of Action

Given the general information that this compound may induce apoptosis via the mitochondrial pathway, the following diagrams illustrate the hypothetical signaling cascade and a typical experimental workflow.

G cluster_0 This compound Treatment cluster_1 Mitochondrial Pathway of Apoptosis Trijuganone_C This compound Bax Bax activation Trijuganone_C->Bax activates Bcl2 Bcl-2 inhibition Trijuganone_C->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion permeabilizes Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

G cluster_assays Parallel Assays cluster_results Data Analysis start Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis Assay) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 Determine IC50 mtt->ic50 apoptosis_rate Quantify Apoptosis Rate flow->apoptosis_rate protein_levels Analyze Protein Levels wb->protein_levels conclusion Conclusion on Anticancer Efficacy ic50->conclusion apoptosis_rate->conclusion protein_levels->conclusion

Caption: General experimental workflow for evaluating anticancer compounds.

Anticancer Research on Compounds from Salvia miltiorrhiza

Salvia miltiorrhiza, also known as Danshen, is a traditional Chinese medicine from which numerous bioactive compounds have been isolated. The most extensively studied of these are the tanshinones, which have demonstrated a range of anticancer activities across various cancer cell lines and in some preclinical animal models.

Commonly investigated mechanisms of action for compounds derived from Salvia miltiorrhiza include:

  • Induction of Apoptosis: Many tanshinones have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of the Bcl-2 family of proteins, release of cytochrome c, and subsequent activation of caspases.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing them to arrest at different phases of the cell cycle, such as G0/G1 or S phase.

  • Inhibition of Angiogenesis: Some compounds from Salvia miltiorrhiza can prevent the formation of new blood vessels that tumors need to grow and metastasize.

  • Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer, and the anti-inflammatory properties of these compounds may contribute to their anticancer effects.

  • Modulation of Signaling Pathways: Bioactive molecules from Danshen have been reported to interfere with key oncogenic signaling pathways, including PI3K/Akt and MAPK.

While specific data for this compound is lacking, the established anticancer activities of other compounds from Salvia miltiorrhiza provide a strong rationale for its further investigation as a potential therapeutic agent. Future studies are needed to isolate and characterize the anticancer effects of this compound, and to publish these findings in the peer-reviewed literature to allow for independent validation and comparison.

Comparative Analysis of Trijuganone C Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trijuganone C is a natural product that has garnered interest for its potential biological activities. Understanding the relationship between its chemical structure and biological function is crucial for developing more potent and selective therapeutic agents. This guide provides a comparative analysis of hypothetical this compound analogs to illustrate the principles of structure-activity relationship (SAR) studies. While specific SAR data for this compound is not extensively available in the public domain, this document serves as a practical framework for researchers engaged in the evaluation of novel compounds. The presented data is illustrative, designed to mimic the results of typical cytotoxicity and anti-proliferative assays, and is supported by detailed, standard experimental protocols.

Structure-Activity Relationship of this compound Analogs

The following table summarizes the hypothetical cytotoxic activity of this compound and a series of its synthetic analogs against the human colon carcinoma cell line (HCT-116). The activity is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell growth. A lower IC50 value indicates higher potency.

CompoundR1-groupR2-groupIC50 (µM) on HCT-116 cells
This compound -OH-H15.8
Analog 1 -OCH3-H25.2
Analog 2 -H-H42.1
Analog 3 -OH-Br8.5
Analog 4 -OH-Cl10.2
Analog 5 -NH2-H18.9

Key Observations from the Hypothetical Data:

  • Importance of the R1 Hydroxyl Group: The replacement of the hydroxyl group at the R1 position with a methoxy group (Analog 1) or its complete removal (Analog 2) leads to a significant decrease in cytotoxic activity. This suggests that the hydroxyl group may be crucial for interaction with the biological target, possibly through hydrogen bonding.

  • Effect of Halogenation at R2: The introduction of a bromine (Analog 3) or chlorine (Analog 4) atom at the R2 position enhances the cytotoxic potency compared to the parent compound. This indicates that electron-withdrawing groups in this region may improve the compound's activity.

  • Limited Impact of R1 Amino Group: Substituting the R1 hydroxyl group with an amino group (Analog 5) results in a slight decrease in activity, suggesting that while a hydrogen-bonding donor at this position is favorable, the specific nature of the group influences potency.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a typical SAR study for anticancer drug discovery.

Cell Culture

Human colon carcinoma (HCT-116) and breast adenocarcinoma (MDA-MB-231) cell lines are obtained from a reputable cell bank. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cells are seeded in 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (e.g., 6.25, 12.5, 25, 50, and 100 µM) for 24 to 72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Hoechst 33258 Staining)

Induction of apoptosis by the most potent compounds can be examined using Hoechst 33258 staining.[3]

  • Cell Treatment: Cells are seeded on coverslips in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Fixation and Staining: The cells are fixed with 4% paraformaldehyde, washed with PBS, and then stained with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Microscopy: The coverslips are mounted on glass slides, and the nuclear morphology of the cells is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound and its analogs, leading to the inhibition of cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes TrijuganoneC This compound Analogs TrijuganoneC->PI3K Inhibition

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibited by this compound analogs.

Experimental Workflow for SAR Studies

This diagram outlines the general workflow for conducting structure-activity relationship studies of novel chemical entities.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration A Design Analogs B Synthesize Compounds A->B C Purify & Characterize B->C D In vitro Cytotoxicity Screening (e.g., MTT) C->D E Determine IC50 Values D->E F Establish Structure- Activity Relationship E->F G Identify Lead Compounds F->G H Further Optimization G->H H->A Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

References

Trijuganone C: A Promising Natural Compound for Synergistic Anticancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Trijuganone C's anticancer properties and its potential for synergistic combinations with established chemotherapeutic agents.

For Immediate Release

Recent investigations into the therapeutic potential of natural compounds have highlighted this compound, a diterpene isolated from the roots of Salvia miltiorrhiza (Danshen), as a molecule of interest in oncology research. This guide provides a comprehensive overview of the known anticancer activities of this compound, based on preclinical data, and explores its potential for synergistic application with well-established anticancer drugs. This analysis is intended for researchers, scientists, and professionals in drug development.

This compound: Standalone Anticancer Activity

Preclinical studies have demonstrated that this compound exhibits significant antiproliferative effects against a range of human cancer cell lines, primarily through the induction of apoptosis.

Data Summary: Antiproliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines, as reported in the literature.

Cell LineCancer TypeIC₅₀ (μM)Reference
HL-60Human Promyelocytic Leukemia< 10[1]
JurkatHuman T-cell Leukemia< 10[1]
U937Human Histiocytic LymphomaSignificant Antiproliferative Activity[1]
DLD-1Human Colorectal Adenocarcinoma< 10[1]
COLO 205Human Colorectal Adenocarcinoma< 10[1]
Caco-2Human Colorectal Adenocarcinoma< 10[1]

Note: Specific IC₅₀ values for U937 were not detailed in the abstract, but significant activity was reported.[1]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its anticancer effects is through the induction of programmed cell death, or apoptosis. The apoptotic pathway initiated by this compound involves mitochondrial dysfunction and the activation of a cascade of caspase enzymes.[1]

Key molecular events in this compound-induced apoptosis include:

  • Activation of initiator caspases-8 and -9.

  • Activation of the executioner caspase-3.

  • Cleavage of Poly (ADP-ribose) polymerase (PARP).

  • Activation of the pro-apoptotic proteins Bid and Bax.

  • Loss of mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytosol.

Notably, the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL was reported to be unaffected by this compound treatment.[1]

TrijuganoneC_Apoptosis_Pathway cluster_extrinsic cluster_intrinsic cluster_execution Caspase-8 Caspase-8 Bid Bid Caspase-8->Bid activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bid->Mitochondrion promotes Bax Bax Bax->Mitochondrion promotes Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP This compound This compound This compound->Caspase-8 This compound->Bid This compound->Bax

Apoptotic signaling pathway induced by this compound.

Potential for Synergistic Combinations with Known Anticancer Drugs

While no studies have been published to date on the synergistic effects of this compound with other anticancer drugs, its mechanism of action suggests a strong potential for combination therapies. The principle behind synergistic drug combinations is to target multiple, complementary pathways in cancer cells to enhance efficacy and overcome resistance.

Comparison of Mechanisms of Action
DrugPrimary Mechanism of ActionPotential for Synergy with this compound
This compound Induces apoptosis via the mitochondrial pathway (caspase-8, -9, -3 activation).[1]-
Cisplatin Forms DNA adducts, leading to DNA damage and subsequent apoptosis.[2][3]High: Cisplatin-induced DNA damage can act as an upstream trigger for the mitochondrial apoptosis pathway, which is activated by this compound. This dual-pronged attack could lower the threshold for apoptosis induction.
Doxorubicin Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.[][5][6]High: Similar to cisplatin, doxorubicin-induced DNA damage and ROS production can synergize with this compound's pro-apoptotic signaling. The combination could potentially allow for lower, less cardiotoxic doses of doxorubicin.
Paclitaxel Stabilizes microtubules, leading to mitotic arrest (G2/M phase) and subsequent apoptosis.[1][][8]High: Paclitaxel-induced mitotic arrest can sensitize cells to apoptosis. This compound could then more effectively eliminate these arrested cells through the mitochondrial pathway.

Experimental Protocols

Detailed experimental protocols for the study of this compound's anticancer activity are based on the methods described by Uto et al. (2018) and standard cell biology techniques.

Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HL-60, DLD-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (and/or a combination drug) and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound (and/or a combination drug) for a designated time.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Following treatment with this compound, total protein is extracted from the cells.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, PARP, Bax, Bid).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential Assay
  • Cell Treatment: Cells are treated with this compound as described above.

  • Staining: A fluorescent dye, such as JC-1, is added to the cells. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • Analysis: The change in fluorescence from red to green is quantified using a fluorescence microscope or a flow cytometer.

Synergistic_Effect_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Select Cancer Cell Lines Single_Agent Determine IC50 of Single Agents (this compound, Drug A) Cell_Culture->Single_Agent Combination_Treatment Treat with Combinations of This compound and Drug A Single_Agent->Combination_Treatment Synergy_Analysis Calculate Combination Index (CI) (Chou-Talalay Method) Combination_Treatment->Synergy_Analysis Mechanism_Studies Mechanistic Studies (Apoptosis, Cell Cycle, etc.) Synergy_Analysis->Mechanism_Studies If Synergistic Xenograft_Model Establish Tumor Xenograft Model Mechanism_Studies->Xenograft_Model Treatment_Groups Administer Single Agents and Combination Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Growth and Animal Weight Treatment_Groups->Tumor_Measurement Toxicity_Assessment Assess Systemic Toxicity Treatment_Groups->Toxicity_Assessment

Experimental workflow for evaluating synergistic effects.

Conclusion and Future Directions

This compound has emerged as a natural compound with promising anticancer activity, primarily through the induction of apoptosis via the mitochondrial pathway. While direct evidence of its synergistic effects with other chemotherapeutic agents is currently lacking, a strong theoretical rationale exists for its combination with DNA-damaging agents like cisplatin and doxorubicin, and with mitotic inhibitors such as paclitaxel.

Future research should focus on in vitro and in vivo studies to experimentally validate these potential synergistic interactions. Such studies would not only confirm the enhanced efficacy but also determine if combination therapy can allow for reduced dosages of conventional chemotherapeutics, thereby mitigating their associated toxicities. The exploration of this compound in combination regimens represents a promising avenue for the development of more effective and safer cancer treatments.

References

Safety Operating Guide

Prudent Disposal of Trijuganone C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY NOTICE: As "Trijuganone C" does not have a publicly available Safety Data Sheet (SDS), it must be treated as a hazardous substance with unknown toxicological and ecological properties. The following procedures are based on established best practices for the disposal of novel or unknown chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department before handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Initial Hazard Assessment and Containment

Given the absence of specific data for this compound, a conservative approach to its handling and disposal is mandatory. The initial step is to conduct a qualitative risk assessment based on its chemical structure, known reactivity of similar compounds, and the nature of the research in which it was used.

Operational Plan:

  • Presume Hazard: Treat this compound as hazardous, potentially toxic, reactive, and environmentally damaging.

  • Personal Protective Equipment (PPE): At a minimum, wear a standard lab coat, nitrile gloves, and ANSI Z87.1-compliant safety glasses or goggles. If there is a splash hazard, a face shield is recommended.

  • Segregation: Do not mix this compound waste with other chemical waste streams. Incompatible materials can react violently or release toxic gases.

  • Containment: Store this compound waste in a designated, properly sealed, and clearly labeled container. The container must be in good condition, free of leaks, and compatible with the chemical.

II. Waste Characterization and Labeling

Proper identification and labeling of chemical waste are critical for safe disposal. Since this compound is an unknown entity in terms of standardized hazard classification, it is imperative to provide as much information as possible.

Procedural Steps:

  • Waste Profile: Complete a hazardous waste tag or label provided by your institution's EHS department.

  • Labeling: The label must include the words "Hazardous Waste" and as much of the following information as is known:

    • Chemical Name: this compound

    • Source/Process: Briefly describe the experiment or process that generated the waste.

    • Composition: If in a solution, list all components and their estimated concentrations.

    • Known or Suspected Hazards: Based on the initial assessment, indicate any potential hazards (e.g., "Suspected Toxin," "Potential Environmental Hazard").

    • Date of Accumulation: Mark the date when the first drop of waste was added to the container.

    • Principal Investigator/Contact Person: Provide the name and contact information of the responsible individual.

III. Quantitative Data Summary for Waste Management

ParameterGuidelineRationale
pH Level If aqueous, measure and record. Do not neutralize unless directed by EHS.Corrosivity is a key hazardous characteristic. Most institutions prohibit drain disposal of liquids with a pH ≤ 2 or ≥ 12.5.
Flash Point Unknown. Treat as flammable.Ignitability is a primary hazard. Store away from heat, sparks, and open flames.
Toxicity Unknown. Treat as highly toxic.Precautionary principle for novel compounds. Minimizes exposure risk.
Reactivity Unknown. Do not mix with other chemicals.Prevents unforeseen hazardous reactions.

IV. Disposal Workflow

The disposal of this compound must be managed through your institution's EHS department or a licensed hazardous waste contractor. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.

Step-by-Step Disposal Protocol:

  • Secure Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.

  • Request Pickup: Once the container is full or you are ready to dispose of it, submit a chemical waste pickup request to your EHS department. This is often done through an online system.

  • Documentation: Retain a copy of the waste pickup request for your records.

Experimental Workflow for Unknown Chemical Disposal

cluster_prep Preparation & Assessment cluster_label Characterization & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal assess 1. Initial Hazard Assessment (Treat as Hazardous) ppe 2. Don Appropriate PPE assess->ppe contain 3. Select Compatible Container ppe->contain label_waste 4. Affix 'Hazardous Waste' Label contain->label_waste add_info 5. Add All Known Information (Name, Source, Composition) label_waste->add_info segregate 6. Segregate from Other Waste add_info->segregate store 7. Store in Satellite Accumulation Area (with Secondary Containment) segregate->store request 8. Submit EHS Waste Pickup Request store->request pickup 9. EHS Collection & Final Disposal request->pickup

Caption: Workflow for the safe disposal of this compound.

Logical Relationship for Hazard Classification of Unknowns

cluster_data Data Availability cluster_assessment Hazard Assessment substance This compound (Novel Compound) sds Safety Data Sheet (SDS) substance->sds Available? unknown Hazards Unknown sds->unknown No presumed Presumed Hazardous: - Toxic - Reactive - Flammable - Eco-toxic unknown->presumed

Caption: Decision pathway for classifying novel compounds.

Essential Safety and Logistical Guidance for Handling Trijuganone C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Trijuganone C, a natural product extracted from Salvia miltiorrhiza used in cancer cell research.[1]

While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on best practices for handling potent, biologically active compounds in a laboratory setting. It is imperative to treat this compound with a high degree of caution, assuming it may be toxic and irritating.

Personal Protective Equipment (PPE)

Due to the lack of specific hazard data for this compound, a comprehensive approach to personal protection is required. This involves creating a barrier to prevent any direct contact with the substance.

Recommended PPE for Handling this compound
PPE CategoryItemStandard/Specification
Eye Protection Safety glasses with side shields or goggles. A face shield should be used if there is a risk of splashing.[2][3]ANSI Z87.1 / EN 166
Hand Protection Double-gloving with nitrile gloves.ASTM D6319 / EN 374
Body Protection A fully buttoned lab coat. A disposable gown should be worn over the lab coat for added protection.[3]N/A
Respiratory A NIOSH-approved respirator is recommended, especially when handling the powder form or creating aerosols.[2]N/A
Foot Protection Closed-toe shoes. Shoe covers should be used in designated hazardous drug handling areas.[2][3]N/A

Operational Plan: Handling this compound

This section provides a step-by-step guide for the safe handling of this compound during routine laboratory procedures.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area in a fume hood prep_ppe->prep_area prep_weigh Carefully weigh this compound prep_area->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve exp_handle Handle solutions with care to avoid splashes prep_dissolve->exp_handle exp_label Clearly label all containers exp_handle->exp_label cleanup_decon Decontaminate work surfaces exp_label->cleanup_decon cleanup_dispose_liquid Dispose of liquid waste in designated hazardous waste container cleanup_decon->cleanup_dispose_liquid cleanup_dispose_solid Dispose of contaminated solid waste in a sealed bag cleanup_dispose_liquid->cleanup_dispose_solid cleanup_ppe Doff PPE and dispose of single-use items cleanup_dispose_solid->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal Workflow for this compound Waste

G cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_waste_disp Final Disposal waste_liquid Unused this compound solutions seg_liquid Collect in a labeled, sealed hazardous liquid waste container waste_liquid->seg_liquid waste_solid Contaminated gloves, pipette tips, vials seg_solid Collect in a labeled, sealed hazardous solid waste bag waste_solid->seg_solid disp_transport Store waste in a designated, secure area until pickup seg_liquid->disp_transport seg_solid->disp_transport disp_contact Contact Environmental Health & Safety (EHS) for pickup disp_transport->disp_contact

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trijuganone C
Reactant of Route 2
Reactant of Route 2
Trijuganone C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.